2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNDMASADKYDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNCC2)CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-72-0 | |
| Record name | 2,8-Diazaspiro[4.5]decan-3-one, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which are desirable features in modern drug design. This structural motif is found in a variety of biologically active compounds, including potential therapeutics for neurological disorders and inflammatory diseases. The introduction of a lactam functionality and specific substitution patterns, as seen in 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, allows for fine-tuning of the molecule's physicochemical properties and biological activity. This guide will provide a comprehensive overview of the chemical structure, synthesis, and characterization of this class of compounds, with a specific focus on the title compound. While detailed experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a thorough technical overview.
Core Structure and Physicochemical Properties
This compound possesses a unique spirocyclic system where a pyrrolidinone ring and a piperidine ring share a common quaternary carbon atom. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for pharmaceutical applications.
Table 1: Physicochemical Properties of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one and its Hydrochloride Salt
| Property | 2-Methyl-2,8-diazaspiro[4.5]decan-3-one | This compound |
| Molecular Formula | C₉H₁₆N₂O[1][2] | C₉H₁₇ClN₂O |
| Molecular Weight | 168.24 g/mol [1][2] | 204.70 g/mol |
| CAS Number | 1353506-68-9[1] | 1380300-72-0[3] |
Structural Elucidation: A Spectroscopic Approach
The structural confirmation of this compound and its analogs relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the intricate structure of diazaspiro compounds. While specific spectra for the title compound are not publicly available, we can predict the expected chemical shifts and coupling patterns based on known data for similar structures. For instance, ¹H NMR data for 2,8-diazaspiro[4.5]decan-1-one hydrochloride shows characteristic signals for the piperidine and pyrrolidinone ring protons.
Expected ¹H NMR Spectral Features:
-
Methyl Group (N-CH₃): A singlet in the upfield region (around 2.5-3.0 ppm).
-
Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm).
-
Pyrrolidinone Ring Protons: Distinct signals for the methylene groups adjacent to the carbonyl and the spiro-carbon.
-
N-H Protons: Broad signals that may be exchangeable with D₂O, with their chemical shifts being highly dependent on the solvent and concentration. In the hydrochloride salt, these signals are expected to be shifted downfield.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A characteristic downfield signal in the range of 170-180 ppm.
-
Spiro-carbon: A quaternary carbon signal, typically around 60-70 ppm.
-
Methyl Carbon (N-CH₃): An upfield signal around 30-40 ppm.
-
Piperidine and Pyrrolidinone Carbons: Signals in the aliphatic region (20-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups. The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the lactam carbonyl group.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amide N-H Stretch | 3200-3400 (broad) |
| C-H Stretch (aliphatic) | 2850-3000 |
| Lactam C=O Stretch | 1650-1690 (strong) |
| N-H Bend | 1550-1650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, the molecular ion peak [M]⁺ would be expected at m/z 168.24. In the case of the hydrochloride salt, electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 169.25.
Synthesis Strategies
The synthesis of diazaspiro[4.5]decan-3-ones can be achieved through multi-step sequences. A common approach involves the construction of a suitable piperidine-containing precursor followed by the formation of the spiro-lactam ring. While a specific protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established methodologies for related compounds.
A potential synthetic pathway could start from a protected 4-amino-4-(cyanomethyl)piperidine derivative. The cyano group can be hydrolyzed to a carboxylic acid, which can then undergo intramolecular cyclization with the adjacent amino group to form the lactam ring. Subsequent N-methylation and deprotection steps would yield the final product.
The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like ethanol or ethyl acetate.
Figure 1: A conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery
The diazaspiro[4.5]decane scaffold is of significant interest to the pharmaceutical industry due to its presence in a number of compounds with diverse biological activities. While the specific biological profile of this compound is not widely reported, related structures have shown promise in various therapeutic areas. For example, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been investigated as potential anticonvulsant and antiarrhythmic agents[4]. The rigid spirocyclic core can orient substituents in well-defined spatial arrangements, facilitating potent and selective interactions with biological targets.
Conclusion and Future Directions
References
An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride: A Scaffold of Emerging Pharmaceutical Interest
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific derivative, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS Number: 1380300-72-0), a compound of growing interest within the drug discovery landscape. While public domain data on this specific molecule remains nascent, this document provides a comprehensive overview based on the established knowledge of analogous structures. We will delve into its physicochemical properties, plausible synthetic routes, and potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders and beyond. This guide aims to serve as a foundational resource for researchers and drug development professionals intrigued by the therapeutic potential of this chemical class.
Introduction: The Significance of the Diazaspiro[4.5]decane Core
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in drug design due to their inherent three-dimensionality and conformational rigidity. This unique geometry allows for precise presentation of pharmacophoric elements in three-dimensional space, often leading to enhanced target affinity and selectivity. The diazaspiro[4.5]decane framework, incorporating two nitrogen atoms within its bicyclic structure, offers versatile points for chemical modification, enabling the fine-tuning of pharmacological and pharmacokinetic properties.
Derivatives of this scaffold have been explored for a multitude of therapeutic applications, including as muscarinic M1 agonists for the treatment of Alzheimer's disease, antifungal agents, and as inhibitors of various enzymes.[1][2] The introduction of a methyl group at the 2-position and a ketone at the 3-position, as in the case of this compound, presents a unique combination of structural features that warrants further investigation for novel therapeutic interventions.
Physicochemical Properties
While a comprehensive experimental characterization of this compound is not extensively available in the public literature, we can infer its likely properties based on its chemical structure and data from commercial suppliers.[3][4]
| Property | Predicted/Inferred Value | Source |
| CAS Number | 1380300-72-0 | [3] |
| Molecular Formula | C₉H₁₇ClN₂O | Inferred |
| Molecular Weight | 204.70 g/mol | Inferred |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| Storage | Store at room temperature | [5] |
Synthesis and Characterization: A Plausible Retrosynthetic Approach
A potential synthetic approach could involve the reaction of a suitably protected 4-amino-4-(cyanomethyl)piperidine derivative with a methylating agent and subsequent hydrolysis and cyclization to form the lactam ring. The final step would involve deprotection and salt formation with hydrochloric acid.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
N-Methylation: To a solution of a Boc-protected 4-amino-4-(cyanomethyl)piperidine in a suitable aprotic solvent (e.g., DMF), add a methylating agent such as methyl iodide in the presence of a mild base (e.g., K₂CO₃). Stir the reaction at room temperature until completion, as monitored by TLC.
-
Hydrolysis and Cyclization: The resulting N-methylated intermediate is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, followed by an intramolecular cyclization to form the lactam ring. This may be achieved by heating in the presence of a strong acid or base.
-
Deprotection and Salt Formation: The protecting group (e.g., Boc) is removed under acidic conditions (e.g., TFA or HCl in dioxane). The resulting free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
-
Purification: The final product would be purified by recrystallization or chromatography to yield this compound of high purity.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Potential Applications in Drug Discovery
The therapeutic potential of this compound can be inferred from the biological activities of structurally related compounds.
Central Nervous System (CNS) Disorders
The diazaspiro[4.5]decane scaffold has been a key component in the development of ligands for CNS targets. Notably, derivatives have been investigated as M1 muscarinic acetylcholine receptor agonists.[1] These receptors play a crucial role in cognitive processes, and their modulation is a key strategy in the development of treatments for Alzheimer's disease and other cognitive disorders. The specific substitution pattern of this compound may confer novel selectivity and potency profiles for various CNS receptors.
Caption: Hypothetical signaling pathway for CNS activity.
Antifungal and Antimicrobial Agents
Recent studies have highlighted the potential of diazaspiro[4.5]decan-1-one derivatives as inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[2] This makes them attractive candidates for the development of novel antifungal agents. The structural modifications present in this compound could influence its activity against a range of pathogenic fungi.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. The foundational knowledge of the broader diazaspiro[4.5]decane class suggests its potential utility in addressing significant unmet medical needs, particularly in the areas of neurodegenerative diseases and infectious diseases.
Future research should focus on:
-
Development of a robust and scalable synthetic route.
-
Comprehensive physicochemical and analytical characterization.
-
In-depth pharmacological profiling against a panel of relevant biological targets.
-
Exploration of its pharmacokinetic and toxicological properties.
This technical guide provides a starting point for researchers and drug developers interested in this intriguing molecule. By building upon the knowledge of related compounds and conducting rigorous experimental investigations, the full therapeutic potential of this compound can be unlocked.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1380300-72-0 [m.chemicalbook.com]
- 4. 1380300-72-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the exploration of novel molecular architectures that offer three-dimensional diversity and improved physicochemical properties is paramount. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their rigid, defined spatial arrangement allows for precise orientation of functional groups, enabling enhanced target binding and selectivity. This guide focuses on a particularly promising scaffold: 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride . With a molecular weight of 204.7 g/mol and the chemical formula C₉H₁₇ClN₂O, this compound represents a valuable building block for the synthesis of a new generation of therapeutic agents.
The core structure of a diazaspiro[4.5]decane, featuring a five-membered and a six-membered nitrogen-containing ring sharing a spirocyclic carbon, provides a unique conformational rigidity. This structural feature is increasingly sought after in the design of kinase inhibitors and other targeted therapies, where precise interaction with the protein binding pocket is critical for efficacy and to minimize off-target effects. This technical guide will provide a comprehensive overview of the physicochemical properties, a plausible synthetic approach, and the potential applications of this compound in the field of medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic potential.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇ClN₂O | N/A |
| Molecular Weight | 204.7 g/mol | N/A |
| CAS Number | 1380300-72-0 | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
| Melting Point | Not available | N/A |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound. This pathway is based on common organic chemistry transformations and strategies employed in the synthesis of related heterocyclic compounds.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following protocol is a conceptual outline and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of a Protected Spirocyclic Precursor
-
To a solution of a suitable protected piperidine derivative, add a reagent capable of introducing the second ring, such as an acrylic acid derivative.
-
The reaction is typically carried out in an appropriate solvent like ethanol or methanol, often in the presence of a base such as sodium ethoxide.
-
The reaction mixture is stirred at room temperature or heated to reflux to drive the reaction to completion.
-
Upon completion, the product is isolated by extraction and purified by column chromatography.
Step 2: Cyclization to Form the Diazaspiro[4.5]decan-3-one Core
-
The precursor from the previous step is subjected to conditions that facilitate intramolecular cyclization. This can often be achieved by heating in the presence of a catalyst or by using a dehydrating agent.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up typically involves quenching the reaction, extraction, and purification of the spirocyclic product.
Step 3: N-Methylation
-
The secondary amine of the diazaspiro[4.5]decan-3-one is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base like potassium carbonate.
-
The reaction is performed in an aprotic solvent such as acetonitrile or acetone.
-
The methylated product is isolated and purified.
Step 4: Hydrochloride Salt Formation
-
The purified 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the methylene protons of both rings, and the NH proton. The ¹³C NMR would confirm the presence of the carbonyl carbon and the unique spiro carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amide carbonyl group (C=O stretch) and the N-H bonds.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be employed to determine the purity of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2,8-diazaspiro[4.5]decan-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The introduction of a methyl group at the 2-position can modulate the compound's properties, such as its basicity, lipophilicity, and metabolic stability, which can in turn influence its pharmacological profile.
Recent research has highlighted the potential of diazaspiro[4.5]decane derivatives as potent and selective inhibitors of various kinases. For instance, a 2022 study published in the Journal of Medicinal Chemistry described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[1] This underscores the potential of this scaffold in developing therapies for autoimmune and inflammatory disorders.
The structural rigidity of the spirocyclic system is key to its utility. It allows for the precise positioning of substituents to interact with specific residues in a target protein's binding site, leading to high affinity and selectivity. The lactam moiety within the structure provides a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule within a binding pocket.
The following diagram illustrates the potential interaction of a 2,8-diazaspiro[4.5]decane-based inhibitor with a generic kinase active site.
Caption: Conceptual interaction of a diazaspiro inhibitor with a kinase active site.
Conclusion and Future Perspectives
This compound is a compelling molecular scaffold with significant potential in the field of drug discovery. Its rigid, three-dimensional structure provides an excellent platform for the design of selective and potent modulators of various biological targets, particularly kinases. While detailed experimental data for this specific compound is not widely published, the established importance of the broader diazaspiro[4.5]decane class strongly suggests its value as a research chemical and a building block for novel therapeutics.
Future research in this area will likely focus on the development of efficient and scalable synthetic routes to this and related compounds, as well as the exploration of their biological activities against a wider range of targets. The synthesis and evaluation of libraries based on the 2-Methyl-2,8-diazaspiro[4.5]decan-3-one core could lead to the discovery of new drug candidates for a variety of diseases, from cancer to inflammatory and autoimmune conditions. As our understanding of the structural requirements for target-specific inhibition continues to grow, the strategic use of well-defined, rigid scaffolds like this will undoubtedly play a crucial role in the future of rational drug design.
References
An In-Depth Technical Guide to the Synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, a valuable spirocyclic scaffold in medicinal chemistry. Given the absence of a direct, published synthesis for this specific compound, this guide proposes a logical, multi-step approach based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathway involves the construction of a key intermediate, the 2,8-diazaspiro[4.5]decan-3-one core, followed by selective N-methylation and subsequent hydrochloride salt formation. Each step is discussed in detail, including the underlying chemical principles, potential reagents and conditions, and justifications for the proposed methodologies. This document is intended to serve as a foundational resource for researchers aiming to synthesize this and related diazaspiro[4.5]decanone derivatives.
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery due to their inherent three-dimensionality and conformational rigidity.[1] The diazaspiro[4.5]decane framework, in particular, is a privileged scaffold found in a variety of biologically active molecules. These compounds have shown promise as muscarinic agonists, antihypertensive agents, and inhibitors of various enzymes.[2][3] The introduction of a methyl group and a carbonyl function at specific positions, as in 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, allows for fine-tuning of the molecule's physicochemical properties and biological activity. This guide outlines a feasible synthetic strategy to access this specific hydrochloride salt.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that begins with the disconnection of the hydrochloride salt, followed by the removal of the N-methyl group, and finally, the disassembly of the spirocyclic lactam core.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Novel Diazaspiro Compounds for Central Nervous System Research
Abstract
The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is fraught with challenges, primarily the need for exquisite target selectivity and the ability to penetrate the blood-brain barrier (BBB). Traditional "flat" aromatic structures that dominate medicinal chemistry often fall short. This guide delves into the burgeoning field of diazaspiro compounds, a class of rigid, three-dimensional scaffolds that offer innovative solutions to these long-standing problems. We will explore the underlying chemical principles that make these compounds advantageous, detail their synthesis, examine their interactions with key CNS targets, and provide robust, field-proven protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical class to unlock new therapies for neurological and psychiatric disorders.
The Rationale: Why Diazaspiro Compounds for the CNS?
The CNS drug discovery landscape is littered with compounds that have failed due to poor efficacy, off-target effects, or an inability to reach their intended target in the brain. Many of these failures can be traced to the physicochemical properties of the molecules themselves. Diazaspiro compounds offer a compelling strategic advantage by fundamentally altering these properties.
The core concept is the introduction of three-dimensionality. By replacing traditional flat ring systems (like piperidine or cyclohexane) with a spirocyclic core, we introduce a rigid, well-defined exit vector for substituents. This "escape from flatland" has profound implications:
-
Enhanced Target Selectivity: The rigid 3D orientation of functional groups allows for more precise and unique interactions within a protein's binding pocket. This can lead to superior selectivity between receptor subtypes (e.g., dopamine D2 vs. D4 receptors), a critical factor in minimizing side effects for CNS therapeutics.[1]
-
Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons by incorporating a spirocyclic core often leads to improved aqueous solubility and metabolic stability.[2] Counterintuitively, certain azaspiro[3.3]heptanes have been shown to lower lipophilicity (logD) compared to their piperidine analogues, despite the addition of a carbon atom, a phenomenon attributed to increased basicity.[3] This combination of properties is highly advantageous for designing brain-penetrant drugs.
-
Access to Novel Chemical Space: These scaffolds provide new, patentable chemical matter, allowing researchers to move beyond crowded areas of intellectual property.[1]
The following diagram illustrates the bioisosteric replacement of a common piperidine motif with an azaspiro[3.3]heptane, highlighting the resulting change in structural dimensionality.
References
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride literature review
An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a novel spirocyclic lactam with significant potential in medicinal chemistry. Due to the limited direct literature on this specific compound, this document synthesizes information from closely related analogs to propose a robust framework for its synthesis, characterization, and potential pharmacological applications.
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane core is a privileged heterocyclic motif in modern drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. This spirocyclic system, which incorporates both a pyrrolidinone (a γ-lactam) and a piperidine ring, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Derivatives of the diazaspiro[4.5]decane scaffold have demonstrated a wide range of biological activities, including antagonism of muscarinic M1 receptors, inhibition of T-type calcium channels, and antagonism of glycoprotein IIb-IIIa receptors. The introduction of a methyl group at the 2-position of the lactam nitrogen in the target compound, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, is anticipated to modulate its biological activity and pharmacokinetic profile. This guide will explore the synthesis of this promising molecule and delve into its potential as a therapeutic agent.
Chemical Properties and Characterization
Based on the structure, the physicochemical properties of the parent compound, 8-methyl-2,8-diazaspiro[4.5]decan-3-one, can be predicted. The hydrochloride salt is expected to be a crystalline solid with increased water solubility compared to the free base, which is advantageous for pharmaceutical formulation.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₇ClN₂O | N/A |
| Molecular Weight | 204.70 g/mol | N/A |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred |
Characterization: The structure of the synthesized compound and its intermediates would be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the presence of the methyl group and the spirocyclic core.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl and the secondary amine (in the hydrochloride salt).
-
Elemental Analysis: To confirm the elemental composition of the final compound.
Proposed Synthesis of this compound
While a direct synthetic route for this compound is not explicitly detailed in the current literature, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for constructing similar spirocyclic systems. The overall strategy involves the initial formation of the 2,8-diazaspiro[4.5]decan-3-one core, followed by N-methylation of the lactam and subsequent conversion to the hydrochloride salt.
A proposed synthetic workflow for the target compound.
Step 1: Synthesis of the 2,8-Diazaspiro[4.5]decan-3-one Core
The construction of the spirocyclic lactam core is the crucial first step. A logical approach involves a Michael addition followed by an intramolecular cyclization, a strategy that has been successfully employed for analogous structures.
Protocol:
-
Formation of an α,β-Unsaturated Ester: 1-Boc-4-piperidone is reacted with a phosphonate reagent, such as triethyl phosphonoacetate, under Horner-Wadsworth-Emmons conditions to yield the corresponding α,β-unsaturated ester.
-
Causality: This reaction is a reliable method for creating the carbon-carbon double bond necessary for the subsequent Michael addition. The Boc protecting group on the piperidine nitrogen is essential to prevent side reactions and will be removed in a later step.
-
-
Michael Addition: The α,β-unsaturated ester is then subjected to a Michael addition with a suitable nucleophile, such as the anion of a glycine imine equivalent (e.g., from the Schiff base of glycine ethyl ester and benzophenone).
-
Causality: This 1,4-conjugate addition is a key bond-forming step that introduces the nitrogen and the two-carbon unit required for the formation of the pyrrolidinone ring.
-
-
Intramolecular Cyclization and Deprotection: The resulting Michael adduct is then treated with an acid, such as hydrochloric acid in an alcoholic solvent. This serves two purposes: it hydrolyzes the imine and catalyzes the intramolecular cyclization of the newly formed primary amine onto the ester, forming the lactam ring. The acidic conditions also cleave the Boc protecting group from the piperidine nitrogen.
-
Causality: This one-pot cyclization and deprotection is an efficient way to assemble the final spirocyclic core.
-
Step 2: N-Methylation of the Lactam
With the core structure in hand, the next step is the selective methylation of the lactam nitrogen.
Protocol:
-
Deprotonation: The 2,8-diazaspiro[4.5]decan-3-one is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the lactam nitrogen.
-
Causality: The lactam proton is more acidic than the piperidine proton, allowing for selective deprotonation under controlled conditions.
-
-
Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The resulting anion of the lactam acts as a nucleophile and displaces the iodide, forming the N-methylated product.
-
Causality: This is a standard and effective method for the N-alkylation of amides and lactams.
-
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt to improve its solubility and handling properties.
Protocol:
-
Dissolution: The purified 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise to the solution of the free base with stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
-
Causality: The basic piperidine nitrogen is readily protonated by the strong acid, leading to the formation of the ionic salt which is generally less soluble in nonpolar organic solvents.
-
Potential Pharmacological Relevance
The diazaspiro[4.5]decane scaffold is a versatile platform for the development of a wide range of therapeutic agents. Based on the activities of structurally similar compounds, this compound could be a promising candidate for several therapeutic areas.
Muscarinic M1 Receptor Agonism
A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are close structural analogs of the target compound, have been synthesized and evaluated as M1 muscarinic agonists.[1][2] For example, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibited high affinity for both M1 and M2 receptors and showed antiamnesic activity in preclinical models.[1][2] This suggests that 2-Methyl-2,8-diazaspiro[4.5]decan-3-one could also interact with muscarinic receptors and may have potential in the treatment of cognitive disorders such as Alzheimer's disease.
Potential mechanism of action as an M1 muscarinic agonist.
Other Potential Applications
-
Antihypertensive Agents: 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated as antihypertensive agents, with some compounds acting as α-adrenergic blockers.[3]
-
Anticancer Agents: The diazaspiro core has been used as a bioisostere for the piperazine ring in the PARP inhibitor olaparib, suggesting potential applications in oncology.[4]
Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route is based on well-established chemical transformations and offers a clear path for the production of this novel compound. The diverse biological activities of related diazaspiro[4.5]decane derivatives strongly suggest that the target molecule warrants further investigation as a potential therapeutic agent, particularly in the areas of neurodegenerative disorders and beyond. This document serves as a foundational resource for researchers embarking on the exploration of this exciting new chemical entity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Preamble: The Enigmatic Potential of a Privileged Scaffold
To the researchers, scientists, and drug development professionals delving into novel chemical entities, the journey from a synthesized molecule to a characterized therapeutic agent is one of rigorous scientific inquiry. The compound at the center of this guide, this compound, represents such a journey. While information on this specific molecule is not prevalent in existing literature, its core structure, the diazaspiro[4.5]decane ring system, is recognized as a "privileged scaffold" in medicinal chemistry. This designation signifies a molecular framework that is capable of providing ligands for more than one type of biological target, simply through modification of its substituents.
This guide, therefore, is structured not as a retrospective summary of a known mechanism of action, but as a prospective roadmap for its discovery. We will leverage the known biological activities of structurally related diazaspiro[4.e]decane derivatives to formulate plausible hypotheses and detail the comprehensive experimental plans required to test them. This document is designed to be a self-validating system of inquiry, ensuring that the data generated will systematically illuminate the pharmacological identity of this novel compound.
Part 1: Deconstructing the Scaffold - Clues from Chemical Cousins
The diazaspiro[4.5]decane framework has proven to be a versatile template for engaging a wide array of biological targets. An analysis of the literature reveals a remarkable diversity of pharmacological activities stemming from substitutions on this core. This diversity necessitates a broad, yet systematic, initial screening approach.
| Structural Class of Diazaspiro[4.5]decane Derivative | Demonstrated Biological Target/Activity | Potential Therapeutic Area | Key Reference(s) |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones | M1 Muscarinic Agonists | Alzheimer's Disease, Cognitive Disorders | [1][2] |
| 2,8-Diazaspiro[4.5]decanones | T-type Calcium Channel Antagonists | Neuropathic Pain, Epilepsy | [3] |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | Dual TYK2/JAK1 Inhibitors | Inflammatory Bowel Disease, Autoimmune Disorders | [4] |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Alpha-Adrenergic Blockers | Hypertension | [5][6] |
| 1,3,8-Triazaspiro[4.5]decanes | Neuroleptic Agents (Dopamine Receptor Modulation) | Schizophrenia, Psychosis | [7] |
| 2,8-Diazaspiro[4.5]decane Compounds | LATS1/2 Inhibitors | Idiopathic Pulmonary Fibrosis, Tissue Regeneration | [8] |
| General Spiro-compounds | Sigma Receptor Ligands | Neuropathic Pain, Psychiatric Disorders | [9] |
Given the structural features of This compound , particularly the lactam moiety and the N-methylation, we can formulate three primary, high-probability hypotheses for its mechanism of action.
Hypothesis 1: The compound is a modulator of G-protein coupled receptors (GPCRs), with a high likelihood of activity at muscarinic acetylcholine receptors (mAChRs).
-
Rationale: The lactam structure bears resemblance to moieties found in known M1 muscarinic agonists like YM796 and RS86, which have been the basis for the synthesis of other diazaspiro[4.5]decane-based muscarinic ligands.[1][2]
Hypothesis 2: The compound functions as an ion channel modulator, specifically targeting voltage-gated calcium channels.
-
Rationale: Appropriately substituted 2,8-diazaspiro[4.5]decan-1-ones have been shown to be potent T-type calcium channel inhibitors.[3] The core scaffold is clearly amenable to interaction with ion channel proteins.
Hypothesis 3: The compound is an inhibitor of intracellular kinase signaling, potentially within the Janus kinase (JAK) family.
-
Rationale: Recent research has identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors.[4] This indicates the scaffold can effectively occupy ATP-binding pockets of kinases.
Part 2: A Phased Experimental Approach to Mechanism Deconvolution
The following sections outline a logical, phased progression of experiments designed to systematically test our hypotheses. Each phase is designed to provide clear go/no-go decision points before committing to more resource-intensive studies.
Phase 1: Broad Target Screening and Hypothesis Validation
The initial step is to cast a wide net to identify the general class of targets with which our compound interacts. This is a crucial, cost-effective method to rapidly validate or invalidate our primary hypotheses.
Experimental Protocol 1.1: Comprehensive Receptor and Enzyme Panel Screening
Objective: To identify high-affinity binding targets for this compound from a large panel of known receptors, ion channels, transporters, and enzymes.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Assay Selection: Engage a contract research organization (CRO) that offers a comprehensive radioligand binding and enzyme inhibition screening panel (e.g., Eurofins SafetyScreen44 or similar). The panel should include, at a minimum:
-
All five muscarinic receptor subtypes (M1-M5).
-
L-type, N-type, and T-type voltage-gated calcium channels.
-
The JAK kinase family (JAK1, JAK2, JAK3, TYK2).
-
A broad selection of other GPCRs, ion channels, and kinases to capture unexpected activity.
-
-
Primary Screen: Submit the compound for screening at a single, high concentration (typically 10 µM). The output will be presented as a percentage of inhibition of radioligand binding or enzyme activity.
-
Data Analysis: Identify any targets where inhibition exceeds a predefined threshold (commonly >50%). These are considered primary "hits."
Trustworthiness and Self-Validation: This protocol is inherently self-validating. A lack of significant hits across the panel would strongly suggest a novel mechanism of action not covered by the screen, or that the compound has low potency. Positive hits provide immediate, data-driven direction for subsequent experiments.
Visualizing the Initial Screening Workflow
Caption: Workflow for Phase 1 Primary Target Screening.
Phase 2: Dose-Response Characterization and Functional Activity Confirmation
Assuming primary hits were identified in Phase 1, the next step is to quantify the compound's potency and determine whether it acts as an agonist, antagonist, or allosteric modulator. We will proceed with parallel paths based on the three primary hypotheses.
Experimental Protocol 2.1: Muscarinic Receptor Affinity and Functional Profiling (If M1-M5 are hits)
Objective: To determine the binding affinity (Ki) and functional activity (EC50/IC50) of the compound at muscarinic receptor subtypes.
Methodology:
-
Competitive Binding Assays:
-
Principle: Measure the ability of the test compound to displace a known high-affinity radioligand from the receptor.
-
Procedure:
-
Prepare cell membranes from CHO or HEK293 cells stably expressing each human muscarinic receptor subtype (M1-M5).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for M1, M3, M5; [³H]-AF-DX 384 for M2, M4).
-
Add increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
After incubation, separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
-
-
Functional Assays (Agonism/Antagonism):
-
Principle: Measure the compound's effect on downstream signaling pathways activated by mAChRs.
-
Procedure for M1, M3, M5 (Gq-coupled):
-
Use cells expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To test for agonism , add increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader. Calculate the EC50.
-
To test for antagonism , pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist (e.g., carbachol) at its EC80 concentration. Measure the inhibition of the agonist response and calculate the IC50.
-
-
Procedure for M2, M4 (Gi-coupled):
-
Use a cAMP accumulation assay (e.g., HTRF or LANCE).
-
Stimulate adenylyl cyclase with forskolin.
-
To test for agonism , add increasing concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production. Calculate the EC50.
-
To test for antagonism , pre-incubate with the test compound, then stimulate with a known agonist (e.g., oxotremorine-M) in the presence of forskolin. Measure the reversal of agonist-induced cAMP inhibition and calculate the IC50.
-
-
Visualizing the Muscarinic Signaling Pathways
Caption: Hypothesized GPCR signaling pathways for the test compound.
Experimental Protocol 2.2: Ion Channel Electrophysiology (If Calcium Channels are hits)
Objective: To characterize the inhibitory effect of the compound on specific calcium channel currents.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the human T-type calcium channel subtype of interest (e.g., Cav3.1, Cav3.2, or Cav3.3).
-
Patch-Clamp Electrophysiology:
-
Configuration: Whole-cell voltage-clamp configuration.
-
Procedure:
-
Establish a stable whole-cell recording.
-
Apply a voltage protocol to elicit T-type calcium currents (e.g., step depolarization from a holding potential of -100 mV).
-
Obtain a stable baseline current recording.
-
Perfuse the cell with increasing concentrations of the test compound.
-
Record the steady-state block of the calcium current at each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50.
-
-
State-Dependence: Investigate whether the block is state-dependent by varying the holding potential (for resting vs. inactivated state block) and the frequency of stimulation (for use-dependent block).
-
Phase 3: Cellular and In Vivo Target Engagement
Once potency and functional activity are confirmed in recombinant systems, it is critical to demonstrate that the compound engages its target in a more complex biological environment and elicits a physiological response.
Experimental Protocol 3.1: Target Engagement in Primary Neurons (for Muscarinic or Calcium Channel MOA)
Objective: To confirm the compound's activity in a native cellular system.
Methodology:
-
Cell Culture: Prepare primary cultures of rat hippocampal or cortical neurons.
-
Calcium Imaging: Load the neurons with a calcium indicator dye (e.g., Fura-2 AM).
-
Procedure:
-
If the compound is a muscarinic agonist , apply it to the neurons and measure the resulting increase in intracellular calcium.
-
If the compound is a muscarinic antagonist , pre-treat with the compound and then challenge with a muscarinic agonist like carbachol to demonstrate blockade.
-
If the compound is a T-type calcium channel blocker , depolarize the neurons with a high potassium solution in the presence and absence of the compound and measure the inhibition of calcium influx.
-
Experimental Protocol 3.2: In Vivo Proof-of-Concept (Example for Muscarinic M1 Agonist MOA)
Objective: To determine if the compound can reverse a cognitive deficit in an animal model, consistent with M1 agonism.
Methodology:
-
Animal Model: Use the scopolamine-induced amnesia model in rats or mice. Scopolamine is a non-selective muscarinic antagonist that impairs learning and memory.
-
Behavioral Paradigm: Utilize the passive avoidance task.
-
Training Day: A rodent is placed in a brightly lit chamber connected to a dark chamber. When it enters the dark chamber, it receives a mild foot shock.
-
Test Day (24h later): The rodent is placed back in the light chamber. The latency to enter the dark chamber is measured. Non-amnesic animals will remember the shock and show a long latency.
-
-
Procedure:
-
Administer the test compound at various doses (e.g., 0.1, 1, 10 mg/kg, s.c. or i.p.).
-
After an appropriate pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
After another interval, conduct the training session.
-
24 hours later, conduct the test session.
-
-
Data Analysis: Compare the step-through latency of the vehicle, scopolamine-only, and compound + scopolamine groups. A significant increase in latency in the compound-treated groups compared to the scopolamine-only group indicates that the compound has reversed the cognitive deficit.[1][2]
Part 3: Concluding Remarks and Future Directions
The investigative framework detailed in this guide provides a robust and logical pathway for the complete deconvolution of the mechanism of action for this compound. By beginning with a broad, unbiased screen and progressively focusing the experimental approach based on emerging data, we can efficiently and confidently identify its primary biological target and functional activity.
The true value of the diazaspiro[4.5]decane scaffold lies in its adaptability. Should the initial hypotheses prove incorrect, the data from the broad panel screen will serve as the foundation for a new set of data-driven hypotheses. The principles of dose-response characterization, functional validation, and translation to more complex systems will remain the cornerstones of the investigation, regardless of the target class. This iterative, evidence-based process ensures that the scientific journey from molecule to mechanism is both rigorous and conclusive.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3839341A - Substituted 1,3,8-triazaspiro(4.5)decanes - Google Patents [patents.google.com]
- 8. CN117425654A - 2,8-diazaspiro[4.5]decane compound - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures by enabling more precise and selective interactions with biological targets. The 2,8-diazaspiro[4.5]decan-3-one core, a hydantoin-like moiety fused with a piperidine ring, represents a particularly intriguing framework. This structural motif is found in a variety of biologically active compounds, including agonists for muscarinic receptors.[1][2] The introduction of a methyl group at the 2-position can further modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, a key intermediate for the development of novel therapeutics.
The synthetic strategy outlined herein is a robust, three-step process commencing with the well-established Bucherer-Bergs reaction to construct the spiro-hydantoin core, followed by a selective N-methylation, and culminating in a deprotection and salt formation to yield the target compound.[3][4][5][6] Each step has been designed for optimal yield and purity, with detailed explanations of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step sequence starting from commercially available N-Boc-4-piperidone.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-3-one via Bucherer-Bergs Reaction
The initial step involves the construction of the spiro-hydantoin ring system using the Bucherer-Bergs multicomponent reaction.[3][5][6] This reaction is a cornerstone in the synthesis of 5,5-disubstituted hydantoins from ketones.[7][8]
Reaction Mechanism
The reaction proceeds through the initial formation of a cyanohydrin from N-Boc-4-piperidone and potassium cyanide. The cyanohydrin then reacts with ammonia, generated in situ from ammonium carbonate, to form an aminonitrile. Subsequent reaction with carbon dioxide, also from ammonium carbonate, and intramolecular cyclization leads to the formation of the hydantoin ring.[5][6]
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
The Spirocyclic Scaffold in Focus: Application Notes for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride in Medicinal Chemistry
The rigid, three-dimensional architecture of spirocyclic compounds has cemented their status as privileged scaffolds in modern medicinal chemistry. Their unique conformational constraints allow for precise vectoral presentation of pharmacophoric elements, leading to enhanced target affinity and selectivity. Among these, the 2,8-diazaspiro[4.5]decane core has emerged as a versatile template for the development of novel therapeutics targeting a range of disease areas. This guide provides an in-depth exploration of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, a representative member of this class, offering insights into its potential applications and detailed protocols for its evaluation. While specific data on this exact molecule is nascent, the extensive research on its structural analogs provides a robust framework for directing future discovery efforts.
The 2,8-Diazaspiro[4.5]decane Scaffold: A Gateway to Diverse Therapeutic Targets
The 2,8-diazaspiro[4.5]decane framework is a recurring motif in a variety of potent and selective modulators of key biological targets. The inherent stereochemistry and conformational rigidity of this spirocyclic system are instrumental in optimizing ligand-receptor interactions.
Antiplatelet Aggregation through Glycoprotein IIb-IIIa Antagonism
Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been successfully developed as orally active glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists.[1] These agents hold promise in the treatment of arterial occlusive disorders by preventing platelet aggregation. The spirocyclic core serves as a rigid template to correctly orient the acidic and basic pharmacophores necessary for potent inhibition of the GPIIb-IIIa receptor.[1]
Neuromodulation via Muscarinic M1 Receptor Agonism
In the realm of neurodegenerative diseases, analogs such as 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one have demonstrated partial agonistic activity at M1 muscarinic receptors.[2] This activity is associated with ameliorating cognitive deficits, highlighting the potential of this scaffold in developing treatments for conditions like Alzheimer's disease. The synthesis of these compounds often involves a Michael addition followed by cyclization.[2]
Modulation of Inflammatory Pathways: TYK2/JAK1 and RIPK1 Inhibition
More recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] This dual inhibition has shown significant anti-inflammatory effects in preclinical models of ulcerative colitis, suggesting a therapeutic avenue for inflammatory bowel disease.[3] Furthermore, other derivatives have been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[4]
Postulated Mechanism of Action: A Focus on Kinase Inhibition
Given the successful development of 2,8-diazaspiro[4.5]decan-1-one derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the modulation of intracellular signaling cascades regulated by kinases. The following diagram illustrates a generalized kinase inhibition pathway that could be targeted by this class of compounds.
Caption: Postulated Kinase Inhibition Pathway.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols are representative methodologies for assessing the potential therapeutic efficacy of this compound, based on established procedures for similar spirocyclic compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., TYK2/JAK1)
This protocol outlines a method to assess the direct inhibitory effect of the compound on specific kinase activity.
Materials:
-
This compound
-
Recombinant human TYK2 and JAK1 enzymes
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: In Vitro Kinase Assay Workflow.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For spirocyclic compounds like this compound, key parameters to evaluate include absorption, distribution, metabolism, and excretion (ADME).[5] Prodrug strategies have been successfully employed for 2,8-diazaspiro[4.5]decane derivatives to enhance oral bioavailability.[1] Early assessment of metabolic stability using liver microsomes and potential for drug-drug interactions, for instance, through inhibition of cytochrome P450 enzymes, is highly recommended.[1][6]
Data Presentation: A Comparative Overview
The following table summarizes the in vitro activity of representative 2,8-diazaspiro[4.5]decane derivatives, providing a benchmark for evaluating new analogs like this compound.
| Compound Class | Target | Key In Vitro Activity | Reference |
| 2,8-Diazaspiro[4.5]decane derivative | Glycoprotein IIb-IIIa | IC50 = 53 nM (platelet aggregation) | [1] |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | M1 Muscarinic Receptor | Partial Agonist | [2] |
| 2,8-Diazaspiro[4.5]decan-1-one derivative | TYK2/JAK1 | IC50 = 6 nM (TYK2), 37 nM (JAK1) | [3] |
| 2,8-Diazaspiro[4.5]decan-1-one derivative | RIPK1 | IC50 = 92 nM | [4] |
Conclusion and Future Directions
This compound belongs to a class of spirocyclic compounds with demonstrated therapeutic potential across diverse disease areas. The protocols and insights provided herein offer a foundational framework for researchers to explore the medicinal chemistry of this promising scaffold. Future investigations should focus on elucidating the specific biological targets of this compound, optimizing its structure-activity relationship, and thoroughly characterizing its pharmacokinetic and pharmacodynamic properties. The versatility of the 2,8-diazaspiro[4.5]decane core suggests that with further exploration, novel and impactful therapeutics are within reach.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions” [mdpi.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Scaffold: Application Notes for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride in Modern Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, have emerged as privileged scaffolds. Their inherent three-dimensionality provides a rigid, yet complex, spatial arrangement of functional groups, enabling precise and high-affinity interactions with biological targets. The 2-Methyl-2,8-diazaspiro[4.5]decan-3-one core, a unique heterocyclic framework, offers a compelling entry point for the exploration of novel chemical space. Its distinct structure, featuring a lactam fused to a piperidine ring, presents multiple vectors for chemical modification, allowing for the generation of diverse compound libraries with finely-tuned properties.
This guide provides a detailed exploration of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride as a foundational building block in drug discovery programs. We will delve into its physicochemical properties and present a comprehensive, field-proven protocol for its functionalization, empowering researchers to leverage this versatile scaffold in their synthetic campaigns. The applications for this scaffold and its derivatives are broad, with notable successes in the development of kinase inhibitors and agents targeting the central nervous system. For instance, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of TYK2/JAK1 kinases for treating inflammatory bowel disease and as RIPK1 kinase inhibitors for targeting necroptosis-driven inflammatory conditions.[1][2]
Physicochemical and Computed Properties
A thorough understanding of a scaffold's properties is critical for rational drug design. The following table summarizes key physicochemical and computed data for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one and its common salt forms.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2,8-diazaspiro[4.5]decan-3-one | Appretech Scientific Limited[3] |
| CAS Number | 1353506-68-9 | Appretech Scientific Limited[3] |
| Molecular Formula | C₉H₁₆N₂O | Appretech Scientific Limited[3] |
| Molecular Weight | 168.24 g/mol | Appretech Scientific Limited[3] |
| Purity | ≥98% | Appretech Scientific Limited[3] |
| Appearance | Solid | N/A |
| Molecular Formula (Dihydrochloride) | C₉H₂₀Cl₂N₂ | PubChem[4] |
| Molecular Weight (Dihydrochloride) | 227.17 g/mol | PubChem[4] |
Note: Properties may vary slightly between different suppliers.
Core Application: Derivatization of the Piperidine Nitrogen
The secondary amine at the 8-position of the piperidine ring is the primary site for introducing molecular diversity. Functionalization at this position allows for the exploration of interactions within the binding pockets of target proteins. A robust and widely applicable method for this is reductive amination. The following protocol details a representative procedure for the N-alkylation of the scaffold with a model aldehyde, 3-phenylpropionaldehyde.
Workflow for N-Alkylation via Reductive Amination
The overall workflow involves two key stages: liberation of the free amine from its hydrochloride salt, followed by the one-pot reductive amination reaction.
Caption: Workflow for the N-alkylation of the scaffold.
Detailed Experimental Protocol: Synthesis of 2-Methyl-8-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one
This protocol describes the synthesis of a representative derivative to illustrate the utility of the scaffold.
Materials:
-
This compound
-
3-Phenylpropionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Free Amine Liberation:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.0 g).
-
Dissolve the solid in a mixture of anhydrous DCM (20 mL) and anhydrous MeOH (5 mL). The addition of methanol aids in dissolving the salt.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension at room temperature. The reaction is stoichiometric, but a slight excess of a tertiary amine base ensures complete neutralization of the hydrochloride salt.
-
Stir the mixture for 30 minutes at room temperature. A fine precipitate of triethylamine hydrochloride may form. This mixture containing the free amine is used directly in the next step.
-
-
Reductive Amination Reaction:
-
To the stirred mixture from Step 1, add 3-phenylpropionaldehyde (1.1 eq). The slight excess of the aldehyde drives the initial imine formation to completion.
-
Stir for an additional 20 minutes at room temperature to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. STAB is a mild and selective reducing agent, ideal for reductive aminations as it will not readily reduce the starting aldehyde but will efficiently reduce the protonated imine (iminium ion).[1] Its slow addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours, or until completion as monitored by TLC (e.g., using 10% MeOH in DCM as the mobile phase).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL). This neutralizes any remaining acid and destroys excess STAB.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% hexanes and gradually increasing the polarity to 50-70% ethyl acetate in hexanes, is typically effective for isolating the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-Methyl-8-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one as a solid or oil.
-
Self-Validation and Trustworthiness: The success of this protocol relies on the careful execution of each step. The use of anhydrous solvents is important to prevent unwanted side reactions with the hydride reagent. Monitoring the reaction by TLC is crucial to determine the point of completion and to ensure the starting material has been consumed. The purification by column chromatography is a standard and reliable method for isolating the final compound with high purity, which can then be confirmed by standard analytical techniques such as NMR and mass spectrometry.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile starting point for the synthesis of novel, three-dimensional molecules for drug discovery. The protocol detailed above for N-alkylation via reductive amination is a robust and highly adaptable method for generating libraries of compounds. By varying the aldehyde or ketone used in the reductive amination step, or by employing alternative functionalization strategies such as N-acylation or sulfonylation at the 8-position, researchers can systematically explore the structure-activity relationships of their target of interest. The demonstrated success of related spirocyclic scaffolds in modulating key biological targets underscores the significant potential of this chemical framework.
References
Application Notes & Protocols: Preliminary Biological Characterization of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Roadmap for Novel Compound Investigation
The compound 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride represents a novel chemical entity. While direct biological data for this specific molecule is not yet available in peer-reviewed literature, its core structure, the 2,8-diazaspiro[4.5]decane scaffold, is a privileged pharmacophore found in a multitude of biologically active agents. Derivatives of this scaffold have been identified as potent inhibitors of key cellular kinases like RIPK1 and TYK2/JAK1, and as linkers in advanced therapeutic modalities like PROTACs.[1][2][3]
Notably, spirocyclic piperidine structures, a key feature of the title compound, are well-established ligands for Sigma receptors (σR), particularly the Sigma-1 receptor (σ1R).[4][5] The σ1R is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondria interface, implicated in cellular stress responses, ion channel modulation, and a variety of CNS pathologies and cancer.[5][6][7]
This document, therefore, serves as a comprehensive guide for the initial biological characterization of this compound, postulating a primary hypothesis that it may act as a Sigma-1 receptor ligand. The following protocols are designed to rigorously test this hypothesis, determine the compound's primary mechanism of action, and establish a foundational dataset for further drug development efforts.
Part 1: Initial Hypothesis and Screening Strategy
The central hypothesis is that this compound (hereafter referred to as "Compound-X") possesses affinity for the Sigma-1 receptor. Our screening strategy is designed as a tiered approach, starting with primary binding assays and progressing to more complex functional and cellular assays.
Experimental Logic & Workflow
The workflow is designed to answer a series of critical questions in a logical sequence:
-
Does it bind? Establish affinity for the primary target (σ1R) and a key related subtype (σ2R).
-
How selective is it? Profile binding against a panel of common off-targets, particularly those associated with the spiro[piperidine] scaffold (e.g., dopamine receptors).
-
What is its functional effect? Determine if the compound acts as an agonist or an antagonist at the σ1R.
-
What is its effect on cells? Assess its impact on cell viability and downstream signaling pathways modulated by σ1R.
This workflow ensures that resources are used efficiently, building a comprehensive profile of Compound-X from basic interactions to cellular consequences.
Caption: Tiered workflow for characterizing Compound-X.
Part 2: Experimental Protocols
Protocol 2.1: Primary Radioligand Binding Assay for σ1 and σ2 Receptors
Objective: To determine the binding affinity (Ki) of Compound-X for human σ1 and σ2 receptors. This is the foundational experiment to validate target engagement.
Rationale: Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and its receptor. We use a competitive binding format where Compound-X displaces a known high-affinity radioligand. The σ1R is a chaperone protein, and σ2R has been identified as TMEM97; both are implicated in cancer cell biology.[7]
Materials:
-
Membrane Preparations: Commercially available membranes from cells overexpressing human σ1R (e.g., from HEK293 cells) and σ2R (e.g., from Jurkat cells).
-
Radioligands:
-
For σ1R: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
For σ2R: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to block σ1 sites.
-
-
Non-specific Ligand: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Compound-X: 10 mM stock in DMSO, serially diluted.
-
96-well filter plates (e.g., Millipore Multiscreen HTS FB).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of Compound-X in assay buffer, typically from 100 µM to 10 pM. Also prepare wells for total binding (vehicle only) and non-specific binding (10 µM Haloperidol).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
25 µL of diluted Compound-X, vehicle, or Haloperidol.
-
25 µL of Radioligand (final concentration ~0.5-1.0 nM for [³H]-(+)-pentazocine; ~2-3 nM for [³H]-DTG).
-
100 µL of membrane preparation (50-100 µg protein per well).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through the pre-wetted filter plate using a vacuum manifold. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with 4-5 mL of scintillation fluid. Allow to equilibrate in the dark for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of Compound-X.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation:
| Parameter | σ1 Receptor | σ2 Receptor |
| Radioligand | [³H]-(+)-pentazocine | [³H]-DTG |
| IC50 (nM) | Experimental Value | Experimental Value |
| Ki (nM) | Calculated Value | Calculated Value |
| Selectivity (Ki σ2/σ1) | \multicolumn{2}{c | }{Calculated Value} |
Protocol 2.2: Functional Characterization of σ1R Modulation
Objective: To determine if Compound-X acts as an agonist or antagonist at the σ1R.
Rationale: Upon ligand binding, σ1R translocates and modulates the activity of various client proteins, including ion channels.[6] A common functional readout is the potentiation of NMDA receptor-mediated calcium influx. An agonist will enhance this effect, while an antagonist will block the enhancement caused by a known agonist.
Materials:
-
Cell Line: PC-12 or NG-108 cells, which endogenously express σ1R and NMDA receptors.
-
σ1R Agonist: (+)-Pentazocine or PRE-084.
-
NMDA Receptor Agonists: NMDA and Glycine.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black, clear-bottom 96-well cell culture plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with HBSS and incubate with Fluo-4 AM loading buffer for 60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells again to remove excess dye. Add Compound-X (for antagonist mode) or vehicle (for agonist mode) and incubate for 15-30 minutes.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Antagonist Mode: Add a known σ1R agonist (e.g., 1 µM PRE-084) followed shortly by the NMDA/Glycine stimulus.
-
Agonist Mode: Add the NMDA/Glycine stimulus directly to the wells containing Compound-X.
-
Record the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Agonist Mode: Plot the response against the log concentration of Compound-X to determine the EC50.
-
Antagonist Mode: Plot the response against the log concentration of Compound-X in the presence of a fixed concentration of agonist to determine the IC50.
-
Caption: σ1R activation pathway and ligand intervention points.
Protocol 2.3: Off-Target Selectivity Profiling (Dopamine D2 Receptor)
Objective: To assess the selectivity of Compound-X against the Dopamine D2 receptor, a common off-target for spiro[piperidine]-containing molecules.
Rationale: Many antipsychotic drugs that are D2 receptor antagonists feature a spiro[piperidine] scaffold.[8][9] Assessing binding to D2R is critical for understanding the potential for CNS side effects.[10][11] This assay is identical in principle to Protocol 2.1, but uses a different receptor and radioligand.
Materials:
-
Membrane Preparations: Commercially available membranes from CHO or HEK293 cells overexpressing the human Dopamine D2 receptor (long isoform).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~60-90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration) or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
All other materials as described in Protocol 2.1.
Procedure & Data Analysis:
-
The procedure is analogous to that described in Protocol 2.1. The key differences are the specific membrane preparation, radioligand, and buffer composition used.
-
Data is analyzed to determine the Ki of Compound-X for the D2 receptor.
Data Interpretation: A selectivity ratio is calculated by dividing the Ki for the off-target (D2R) by the Ki for the primary target (σ1R). A ratio >100-fold is generally considered a good indicator of selectivity and a lower likelihood of off-target effects.
| Target | Ki (nM) | Selectivity vs. σ1R (Ki Off-Target / Ki σ1R) |
| σ1R | From 2.1 | - |
| D2R | Calculated Value | Calculated Value |
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Characterizing 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride Interactions with the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide to utilizing 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride in receptor binding assays, with a specific focus on its potential interaction with the Sigma-1 (σ1) receptor. The protocols and methodologies detailed herein are designed to ensure scientific rigor and reproducibility, enabling researchers to accurately determine the binding affinity and selectivity of this compound.
Introduction: The Significance of this compound and the Sigma-1 Receptor
This compound belongs to the diazaspiro[4.5]decane class of compounds, a scaffold known to produce molecules with diverse pharmacological activities. While the specific binding profile of this particular hydrochloride salt is a subject of ongoing investigation, related structures have demonstrated affinity for various central nervous system (CNS) receptors.
The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated chaperone that modulates a variety of cellular signaling pathways, including calcium signaling, ion channel activity, and cellular stress responses.[3][4] The σ1R has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and neurodegenerative diseases, as well as for its potential role in cardiovascular and renal diseases.[1][3]
Given the therapeutic potential of modulating the σ1R, the characterization of novel ligands such as this compound is of significant interest to the drug discovery and development community. This application note will provide the foundational protocols to investigate the binding characteristics of this compound at the σ1R.
Scientific Principles of Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (e.g., this compound) and its target receptor. These assays are typically conducted using a radiolabeled ligand that has a known high affinity for the receptor of interest. The fundamental principle involves incubating the receptor source with the radioligand and then measuring the amount of radioligand bound to the receptor.
There are two primary types of receptor binding assays detailed in this guide:
-
Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[5][6]
-
Competition Binding Assays: These assays are employed to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) for the receptor. This is accomplished by incubating the receptor, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound.[5]
Experimental Protocols
The following protocols are provided as a robust starting point for investigating the binding of this compound to the Sigma-1 receptor. It is crucial to optimize these protocols for your specific laboratory conditions and reagents.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalogue Number | Comments |
| This compound | Sigma-Aldrich | AldrichCPR | |
| [³H]-(+)-Pentazocine | PerkinElmer | NET-1056 | Radioligand for σ1R |
| (+)-Pentazocine | Sigma-Aldrich | P7395 | Unlabeled ligand for non-specific binding |
| Haloperidol | Sigma-Aldrich | H1512 | Unlabeled ligand for non-specific binding |
| Tris-HCl | Sigma-Aldrich | T5941 | |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | |
| 96-well microplates | Corning | 3600 | |
| Glass fiber filters (GF/B or GF/C) | Whatman | 1822-915 | Pre-soaked in 0.5% polyethylenimine (PEI) |
| Scintillation fluid | PerkinElmer | Ultima Gold | |
| Scintillation counter | Beckman Coulter | LS 6500 | Or equivalent |
| Cell line expressing human σ1R (e.g., HEK293-σ1R) | ATCC | - | Or tissue homogenates (e.g., rat brain) |
Preparation of Receptor Membranes
This protocol describes the preparation of cell membranes from a cell line overexpressing the human Sigma-1 receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human Sigma-1 receptor in appropriate media until they reach 80-90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Centrifuge again at 48,000 x g for 20 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay Protocol
This assay will determine the Kd and Bmax of [³H]-(+)-Pentazocine for the Sigma-1 receptor.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: Add increasing concentrations of [³H]-(+)-Pentazocine (e.g., 0.1 to 50 nM) to wells containing assay buffer.
-
Non-specific Binding (NSB): Add the same increasing concentrations of [³H]-(+)-Pentazocine to wells containing assay buffer and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol or (+)-Pentazocine).
-
-
Initiate Reaction: Add the prepared receptor membranes (typically 50-100 µg of protein per well) to all wells to a final volume of 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Competition Binding Assay Protocol
This assay will determine the Ki of this compound for the Sigma-1 receptor.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed concentration of [³H]-(+)-Pentazocine (at or near its Kd value) to wells containing assay buffer.
-
Non-specific Binding (NSB): Add the fixed concentration of [³H]-(+)-Pentazocine and a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to wells containing assay buffer.
-
Competition: Add the fixed concentration of [³H]-(+)-Pentazocine and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to wells containing assay buffer.
-
-
Initiate Reaction: Add the prepared receptor membranes (typically 50-100 µg of protein per well) to all wells to a final volume of 200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration as described in the saturation binding protocol.
-
Scintillation Counting: Count the radioactivity as described previously.
Data Analysis and Interpretation
-
Saturation Binding Data:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radioligand. The resulting curve should be hyperbolic and can be fitted using non-linear regression to determine the Kd (the concentration of radioligand that occupies 50% of the receptors at equilibrium) and the Bmax (the maximum number of binding sites).
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used to linearize the data, where the slope is -1/Kd and the x-intercept is Bmax.
-
-
Competition Binding Data:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
This will generate a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression.
-
The Ki (the inhibition constant for the test compound) can then be calculated from the IC50 using the Cheng-Prusoff equation :[8]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Competition Binding Assay
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Introduction: The Rationale for Investigating Novel Spirocyclic Scaffolds
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, providing a pathway to explore novel chemical space and achieve higher target selectivity and potency.[1][2][3] The rigid yet complex architecture of spirocycles can lock bioactive conformations, reduce off-target effects, and improve physicochemical properties crucial for drug development.[4][5]
The compound 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride belongs to this promising class. While specific biological data for this exact molecule is not yet prevalent in public literature, its diazaspiro[4.5]decane core is a "privileged scaffold" found in various biologically active agents.[6] For instance, related structures have shown activity as antihypertensive agents, primarily through interaction with adrenergic receptors, and as inhibitors of the mitochondrial permeability transition pore (mPTP).[7][8] Given the frequent interaction of such scaffolds with transmembrane proteins, G-Protein Coupled Receptors (GPCRs) represent a primary hypothetical target class for initial investigation.[9][10]
This document provides a comprehensive guide for researchers to conduct the initial in vitro characterization of this compound. The protocols are designed to be a self-validating system, starting with foundational assays to establish a working concentration range and assess general toxicity, followed by targeted assays to explore its potential as a GPCR modulator.
Experimental Design Philosophy: A Tiered Approach to Characterization
When approaching a novel compound with an uncharacterized biological profile, a systematic, tiered workflow is essential. This approach minimizes resource expenditure and allows for logical, data-driven decision-making at each stage. Our proposed workflow ensures that each experimental step builds upon the last, creating a comprehensive preliminary profile of the compound's in vitro activity.
Caption: Figure 1. A systematic, tiered workflow for the in vitro characterization of a novel chemical entity.
Part 1: Foundational Protocols
Before investigating specific biological targets, it is critical to establish the compound's fundamental characteristics, including its solubility and cytotoxicity profile. These data are prerequisites for designing and interpreting all subsequent experiments.
Protocol 1.1: Compound Handling and Aqueous Solubility Assessment
Rationale: Accurate and reproducible results depend on the precise concentration of the test compound in solution. The hydrochloride salt form of the molecule suggests good aqueous solubility, but this must be empirically verified in the specific media used for cell culture and binding assays.
Materials:
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Relevant cell culture medium (e.g., DMEM, RPMI-1640)
-
Nephelometer or a plate reader with absorbance optics (for turbidity measurement)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of the test compound in 100% DMSO. Ensure complete dissolution by vortexing. Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Serial Dilution: Create a serial dilution series from the DMSO stock into the desired aqueous buffer (e.g., PBS or cell culture medium). It is crucial that the final DMSO concentration in the assay buffer is kept constant and low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Solubility Measurement (Kinetic Method): a. Add 2 µL of serially diluted DMSO stock solutions to 98 µL of the assay buffer in a clear 96-well plate. b. Mix well and incubate at room temperature (or 37°C, if relevant) for 1-2 hours. c. Measure the turbidity of each well using a nephelometer or by reading absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm). d. The highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control is considered the kinetic solubility limit under these conditions.
Protocol 1.2: General Cytotoxicity Assessment (MTT Assay)
Rationale: This assay identifies the concentration at which the compound induces cell death, allowing for the selection of a non-toxic concentration range for subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa, HEK293, or another robust, rapidly dividing cell line.
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test Compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium (final DMSO concentration ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (Concentration causing 50% cytotoxicity).
| Parameter | Description |
| CC₅₀ | The molar concentration of the compound that results in a 50% reduction in cell viability. |
| Assay Window | The range of compound concentrations tested, typically spanning several orders of magnitude (e.g., 1 nM to 100 µM). |
Part 2: GPCR-Targeted Investigation
Based on the prevalence of diazaspiro scaffolds as GPCR ligands, the following protocols outline a strategy to identify potential interactions with this receptor family.[2][11]
Hypothesized Mechanism: GPCR Modulation
GPCRs are a large family of transmembrane receptors that respond to a wide variety of extracellular stimuli. Upon ligand binding, they activate intracellular signaling pathways, most commonly via G-proteins, leading to changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺). A novel ligand could act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (altering the receptor's response to its native ligand).[10]
Caption: Figure 2. A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade.
Protocol 2.1: Radioligand Binding Displacement Assay
Rationale: This assay directly measures the ability of the test compound to bind to a specific receptor by competing with a known high-affinity radiolabeled ligand. A reduction in the bound radioactivity indicates that the test compound is displacing the radioligand, signifying an interaction with the receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR (e.g., Dopamine D₂, Serotonin 5-HT₂A).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D₂).
-
Test Compound.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its K_d value), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Membranes + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled competitor ligand.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Determine the percentage of specific binding for each concentration of the test compound. c. Plot the percent specific binding against the log of the test compound concentration to determine the IC₅₀ (inhibitory concentration 50%) or K_i (inhibitory constant).
| Parameter | Description |
| K_d | Dissociation constant of the radioligand; represents the concentration at which 50% of the receptors are occupied. |
| IC₅₀ | The molar concentration of the competing test compound that displaces 50% of the specific binding of the radioligand. |
| K_i | Inhibitory constant; an absolute measure of binding affinity, calculated from the IC₅₀ using the Cheng-Prusoff equation. |
Protocol 2.2: Functional Assay - cAMP Accumulation (for Gs/Gi-coupled GPCRs)
Rationale: Many GPCRs signal by either stimulating (via Gs) or inhibiting (via Gi) the enzyme adenylyl cyclase, which alters intracellular cAMP levels. This assay quantifies changes in cAMP to determine if the test compound acts as a functional agonist or antagonist.
Materials:
-
HEK293 cells stably expressing the target Gs or Gi-coupled GPCR.
-
Assay medium (e.g., serum-free DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled assays).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to grow to near confluency.
-
Agonist Mode: a. Starve cells in serum-free medium. b. Pre-treat cells with the PDE inhibitor. c. Add serial dilutions of the test compound and incubate for 30-60 minutes at 37°C.
-
Antagonist Mode (for Gs-coupled receptors): a. Follow steps 2a and 2b. b. Add serial dilutions of the test compound, followed by a fixed, sub-maximal (EC₈₀) concentration of a known agonist. Incubate for 30-60 minutes.
-
Antagonist Mode (for Gi-coupled receptors): a. Follow steps 2a and 2b. b. Add serial dilutions of the test compound. c. Add a fixed concentration of forskolin to stimulate cAMP production. d. Add a fixed concentration of a known agonist to inhibit the forskolin effect. Incubate for 30-60 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist: Plot the cAMP signal against the log of compound concentration to determine the EC₅₀ (effective concentration 50%) and E_max (maximum effect).
-
Antagonist: Plot the inhibition of the agonist-induced signal against the log of compound concentration to determine the IC₅₀.
-
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations [frontiersin.org]
- 10. Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening of diazaspiro compounds
Application Note & Protocol
High-Throughput Screening of Diazaspiro Compounds: From Assay Development to Hit Identification
Abstract
Diazaspiro compounds represent a class of sp³-rich, conformationally restricted scaffolds that are increasingly recognized for their potential in drug discovery. Their unique three-dimensional architecture can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, offering distinct advantages over traditional flat aromatic structures.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[3] This guide provides a comprehensive overview and detailed protocols for the high-throughput screening of diazaspiro compound libraries, covering assay development, workflow execution, data analysis, and hit validation. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to effectively harness the potential of these complex scaffolds.
Introduction: The Rationale for Screening Diazaspiro Scaffolds
The chemical universe of drug candidates has historically been dominated by flat, aromatic molecules. However, the pursuit of novel biological targets and the need to overcome challenges in drug metabolism and pharmacokinetics (DMPK) have shifted focus towards molecules with greater three-dimensionality. Diazaspirocycles are privileged heterocyclic motifs that feature two nitrogen atoms within a spirocyclic system, where two rings are connected through a single shared carbon atom.[2]
Key Advantages of Diazaspiro Scaffolds:
-
Improved Physicochemical Properties: Incorporation of spirocyclic frameworks can enhance aqueous solubility and metabolic stability compared to their carbocyclic or linear analogs.[1]
-
Structural Rigidity and Novel Exit Vectors: The constrained conformation of spirocycles provides predictable exit vectors for substituents, enabling more precise and selective interactions with biological targets.[1]
-
Access to Novel Chemical Space: These scaffolds allow exploration of unique areas of chemical space, increasing the probability of identifying novel mechanisms of action and intellectual property.[4]
The synthesis of diverse diazaspiro libraries has become more accessible, making them attractive for HTS campaigns aimed at identifying modulators of various target classes, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[5][6]
Assay Development: The Foundation of a Successful Screen
The success of any HTS campaign is contingent upon a robust, reliable, and relevant assay. The choice between biochemical and cell-based formats depends entirely on the biological question being addressed.[7][8]
Biochemical Assays
Biochemical assays measure the interaction of compounds with a purified biological target, such as an enzyme or receptor, in an isolated system.[9] They are often the first step in HTS because they offer high precision and fewer confounding variables.
Causality in Assay Choice: The selection of a specific biochemical assay format is driven by the target's mechanism. For an enzyme, an activity assay measuring substrate turnover or product formation is logical. For a non-enzymatic receptor, a binding assay is more appropriate.[9]
Common Biochemical Assay Formats:
-
Fluorescence/Luminescence: Measures changes in light emission resulting from enzymatic activity or binding events.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust technology that minimizes background fluorescence, suitable for detecting molecular proximity.
-
Radioligand Binding Assays: A highly sensitive method that measures the displacement of a radiolabeled ligand from a receptor by a test compound.[11]
Cellular Assays
Cellular assays measure a compound's effect within a biologically relevant system—a living cell.[12] This provides a more physiologically relevant context, assessing not only target engagement but also cell permeability and potential cytotoxicity.
Causality in Assay Choice: Cellular assays are chosen when the goal is to understand the downstream consequences of target modulation in a biological pathway or to screen for a desired phenotype without a known specific target.[12]
Common Cellular Assay Formats:
-
Reporter Gene Assays: Measure the modulation of a specific signaling pathway by linking a promoter of interest to a reporter gene (e.g., luciferase, GFP).
-
Second Messenger Assays: Detect changes in intracellular signaling molecules like cAMP or Ca²⁺.
-
High-Content Imaging (HCI): Provides multiparametric readouts by imaging cellular events such as protein translocation, cell morphology, or viability.[13]
Assay Validation: A Self-Validating System
Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure it is fit for purpose. This process establishes the assay's performance and statistical robustness.
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of assay quality that reflects the separation between positive and negative controls. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 10 (ideal) |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated for both positive and negative controls. | %CV < 15% |
| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (DMSO) the assay can tolerate without significant loss of signal. | Typically ≤ 1% |
An assay that consistently meets these criteria is considered a self-validating system, as each plate screened will contain the necessary controls to confirm its performance in real-time.
The High-Throughput Screening Workflow
A typical HTS campaign is a highly automated, multi-step process designed for efficiency and reproducibility.[14][15]
Workflow Diagram
Caption: High-Throughput Screening (HTS) Workflow for Diazaspiro Compounds.
Detailed Protocol: Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a generic, automated HTS to identify inhibitors of a purified enzyme using a fluorescence-based readout in a 1536-well plate format. The principle relies on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.
Materials and Reagents
-
Compound Library: Diazaspiro compounds dissolved in 100% DMSO at 1 mM.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Enzyme Stock: Purified enzyme at a concentration suitable for the final assay volume.
-
Substrate Stock: Fluorogenic substrate dissolved in assay buffer.
-
Positive Control: A known inhibitor of the enzyme.
-
Negative Control: 100% DMSO.
-
Plate Type: 1536-well, low-volume, black, solid bottom plates.
-
Instrumentation:
-
Acoustic liquid handler (e.g., Labcyte Echo).
-
Reagent dispenser (e.g., Multidrop Combi).
-
Plate reader with fluorescence detection capabilities (e.g., PHERAstar FSX).[10]
-
Plate Mapping
A robust plate map is critical for data quality and includes ample controls for normalization and quality assessment.
| Wells | Content | Purpose |
| Columns 1-4 | Test Compounds | Screening of diazaspiro library |
| Column 5 | Negative Control (DMSO) | Defines 0% inhibition (max signal) |
| Column 6 | Positive Control (Known Inhibitor) | Defines 100% inhibition (min signal) |
| ... (repeat) | ... | ... |
| Columns 45-48 | Test Compounds | Screening of diazaspiro library |
Step-by-Step HTS Protocol
-
Compound Transfer (Nanoliter Scale):
-
Using an acoustic liquid handler, transfer 5 nL of each diazaspiro compound from the source plate to the corresponding wells of the 1536-well assay plate.
-
Transfer 5 nL of 100% DMSO to the negative control wells.
-
Transfer 5 nL of the positive control inhibitor to the positive control wells.
-
Causality: Acoustic transfer is contactless, minimizing contamination risk, and its precision at nanoliter volumes conserves valuable compounds and reagents.[15]
-
-
Enzyme Addition:
-
Using a reagent dispenser, add 2.5 µL of the enzyme solution (diluted in assay buffer) to all wells of the assay plate.
-
The final concentration of test compounds is now 10 µM in 0.5% DMSO.
-
-
Incubation:
-
Centrifuge the plates briefly (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Using a reagent dispenser, add 2.5 µL of the fluorogenic substrate solution (diluted in assay buffer) to all wells to start the enzymatic reaction.
-
Final reaction volume is 5 µL.
-
-
Reaction Incubation and Signal Detection:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis and Hit Confirmation
Raw data from the HTS must be processed through a systematic pipeline to identify genuine hits while minimizing false positives and negatives.[16][17]
Data Normalization and Quality Control
-
Normalization: The raw fluorescence values for each test compound are converted to a percentage of inhibition using the plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Plate QC: For each plate, calculate the Z'-factor. Any plate with a Z' < 0.5 should be flagged for review or repeated.[18]
Hit Identification
A "hit" is a compound that produces a statistically significant and reproducible effect in the primary screen. A common method is to use a Z-score, which measures how many standard deviations a compound's activity is from the mean of the population (negative controls). Z-score = (Value_Compound - Mean_Negative_Controls) / SD_Negative_Controls
-
Hit Threshold: A Z-score threshold (e.g., Z-score < -3 for inhibitors) or a percent inhibition threshold (e.g., >50%) is set to define the initial hit list.[19]
Hit Validation Cascade
The initial hits from the primary screen must undergo a rigorous validation process.
-
Confirmation Screen: Re-test the initial hits in the same assay to confirm their activity and eliminate random errors.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 10-point serial dilution) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or readout to ensure the observed activity is not an artifact of the primary assay format.
-
Hit Triage:
-
PAINS Filtering: Computationally and experimentally screen hits against known Pan-Assay Interference Compounds (PAINS) to remove nonspecific actors, such as aggregators or redox cyclers.[20]
-
Structure-Activity Relationship (SAR): Procure or synthesize analogs of the confirmed hits to establish an initial SAR.
-
Challenges in Screening Diazaspiro Compounds
While promising, diazaspiro compounds can present unique challenges:
-
Synthetic Complexity: The creation of diverse and well-characterized diazaspiro libraries can be synthetically demanding.[5]
-
Solubility: Although often more soluble than flat analogs, highly substituted or high molecular weight diazaspiro compounds may still have limited solubility in aqueous assay buffers.
-
Data Interpretation: The complex 3D nature of these scaffolds requires sophisticated cheminformatics tools to fully analyze SAR and guide optimization.[18]
Conclusion
High-throughput screening of diazaspiro compound libraries offers a powerful strategy for identifying novel, potent, and selective modulators of biological targets. The three-dimensional nature of these scaffolds provides a distinct advantage in navigating modern drug discovery challenges. By pairing a well-characterized compound library with a robustly developed and validated assay, researchers can successfully execute large-scale screening campaigns. A disciplined, multi-step workflow—from primary screen and data analysis to rigorous hit confirmation and triage—is essential to distinguish true, tractable hits from artifacts, ultimately paving the way for successful lead optimization programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Assay Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. DRUG DISCOVERY - Disrupting Drug Discovery From Assay Development to Lead Compound [drug-dev.com]
- 9. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. curiaglobal.com [curiaglobal.com]
- 14. axxam.com [axxam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. dispendix.com [dispendix.com]
- 17. High-Throughput Screening Data Analysis | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bespoke Assays | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
Application Notes & Protocols: Spiro-piperidine Hydroxamic Acids as a Novel Class of Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Targeting the Epigenetic Machinery
The regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of many diseases, including cancer. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this regulatory network.[1][2][3][4][5][6] By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[4][6] In various cancers, the aberrant activity of HDACs has been linked to the silencing of tumor suppressor genes, making them a compelling target for therapeutic intervention.[2][4][7]
HDAC inhibitors have emerged as a promising class of anti-cancer agents.[3][4] Among these, compounds featuring a hydroxamic acid moiety are particularly prominent, acting as potent inhibitors by chelating the zinc ion essential for catalysis within the enzyme's active site.[7][8][9] This guide focuses on a novel and promising structural class of HDAC inhibitors: Spiro-piperidine Hydroxamic Acids .
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[10][11][12] Its spirocyclic variant offers distinct advantages, including increased three-dimensionality and structural rigidity.[10] This defined 3D trajectory can facilitate more specific and extensive interactions with the protein target, potentially leading to enhanced potency and selectivity, while also improving crucial pharmacokinetic properties such as aqueous solubility.[13] The fusion of the potent hydroxamic acid warhead with the favorable spiro-piperidine scaffold presents a strategic approach to developing the next generation of highly effective and selective HDAC inhibitors.
II. Mechanism of Action: Re-engineering the Transcriptional Landscape
The primary mechanism of action for spiro-piperidine hydroxamic acid derivatives is the direct inhibition of Class I and II HDAC enzymes. The hydroxamic acid group effectively coordinates with the Zn²⁺ ion in the catalytic pocket of the HDAC enzyme, blocking its deacetylase function.[8] This inhibition sets off a cascade of cellular events aimed at restoring normal gene expression patterns.
Downstream Cellular Consequences of HDAC Inhibition:
-
Histone Hyperacetylation : The block on acetyl group removal leads to an accumulation of acetylated histones (hyperacetylation). This neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA.[2][4][14]
-
Chromatin Relaxation : The reduced affinity between histones and DNA results in a more open or "relaxed" chromatin structure (euchromatin).
-
Gene Reactivation : This open chromatin state allows transcription factors and the cellular transcriptional machinery to access the promoter regions of previously silenced genes, notably tumor suppressor genes like p21 and other genes involved in cell cycle control.[8]
-
Induction of Apoptosis & Cell Cycle Arrest : The reactivation of these critical regulatory genes can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, promoting cellular differentiation, and ultimately triggering programmed cell death (apoptosis).[3][5][6][8]
Caption: Signaling pathway of HDAC inhibition.
III. Experimental Protocols for Inhibitor Characterization
This section provides detailed methodologies for the preclinical evaluation of novel spiro-piperidine hydroxamic acid HDAC inhibitors.
Protocol 1: In Vitro Fluorometric HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified recombinant HDAC isoforms, providing quantitative data on potency and selectivity.
Causality: This biochemical assay isolates the enzyme-inhibitor interaction from other cellular processes. A fluorogenic substrate allows for a highly sensitive and continuous readout of enzyme activity, making it ideal for high-throughput screening and precise IC₅₀ determination.[1][8]
Caption: Experimental workflow for the in vitro HDAC inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare a 10 mM stock solution of the spiro-piperidine hydroxamic acid test compound in 100% DMSO. Perform serial dilutions in DMSO, followed by a final dilution in HDAC Assay Buffer to create working solutions. Ensure the final DMSO concentration in the assay is ≤1%.
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6) and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in cold HDAC Assay Buffer according to the manufacturer's recommendations.[15]
-
-
Reaction Setup (in a 96-well black, flat-bottom plate):
-
Add 40 µL of diluted Assay Buffer to each well.
-
Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of DMSO/Assay Buffer to the "no inhibitor" control wells. Add 10 µL of a known potent inhibitor (e.g., Trichostatin A) to positive control wells.[16]
-
Add 40 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" blank controls.
-
-
Pre-incubation:
-
Mix the plate gently on an orbital shaker for 1 minute.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Add 10 µL of the diluted fluorogenic substrate to all wells to start the reaction.
-
Mix immediately and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding 50 µL of Developer solution (containing a stop agent like Trichostatin A and a developing enzyme like trypsin) to each well.[8]
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_NoInhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 1: Representative IC₅₀ Data for a Hypothetical Spiro-piperidine Compound (SPHA-001)
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 15.2 |
| HDAC2 | 25.8 |
| HDAC3 | 40.1 |
| HDAC6 | 850.5 |
| HDAC8 | >10,000 |
Protocol 2: Cell-Based HDAC Activity Assay
Objective: To confirm that the test compound can cross the cell membrane and inhibit endogenous HDAC activity within a cellular context.
Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay validates biological relevance. It accounts for factors like cell permeability, efflux, and intracellular metabolism. This protocol uses a cell-permeable substrate that is deacetylated inside the cell, with the subsequent signal development occurring after cell lysis.[17][18][19]
Caption: Workflow for the cell-based HDAC activity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate a cancer cell line (e.g., HCT116, HeLa) in a 96-well clear-bottom, black-walled plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only vehicle controls.
-
Incubate for the desired treatment period (e.g., 4, 12, or 24 hours) at 37°C.
-
-
Substrate Incubation:
-
Add 10 µL of the cell-permeable HDAC substrate to each well.[18]
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Cell Lysis and Signal Development:
-
Add 50 µL of the Lysis/Developer mixture to each well. This solution lyses the cells and contains the necessary reagents to produce a fluorescent or luminescent signal from the deacetylated substrate.[19]
-
Shake the plate for 1-2 minutes on an orbital shaker.
-
Incubate for an additional 15 minutes at 37°C.[18]
-
-
Signal Measurement:
-
Read the fluorescence or luminescence using a compatible microplate reader.
-
Table 2: Representative Cellular HDAC Inhibition Data for SPHA-001
| Cell Line | Treatment Conc. (µM) | % HDAC Inhibition |
| HCT116 (Colon) | 1 | 75.4% |
| A549 (Lung) | 1 | 68.2% |
| MCF-7 (Breast) | 1 | 71.9% |
Protocol 3: Western Blot Analysis of Histone Acetylation
Objective: To visually confirm the pharmacodynamic effect of the inhibitor by detecting the accumulation of acetylated histones in treated cells.
Causality: This method provides direct evidence of the downstream molecular consequence of HDAC inhibition. An increase in the signal from antibodies specific to acetylated histone marks (e.g., Acetyl-Histone H3) following treatment validates the compound's mechanism of action in a cellular system. Histones are small, basic proteins, so the protocol is optimized for their extraction and resolution on higher percentage gels.[14][20]
Caption: Workflow for Western blot analysis of histone acetylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the spiro-piperidine hydroxamic acid inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 24 hours.
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping in ice-cold PBS containing protease inhibitors. Pellet cells by centrifugation.
-
Resuspend the cell pellet in a Triton Extraction Buffer (TEB) to lyse the cell membrane but keep nuclei intact.[14]
-
Centrifuge to pellet the nuclei. Discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N Hydrochloric Acid (HCl) and incubate overnight at 4°C on a rotator to extract basic histone proteins.[14]
-
Centrifuge at high speed to pellet debris. Transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.[14]
-
Pellet the histones by centrifugation, discard the acetone, and air-dry the pellet. Resuspend in ultrapure water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
For each sample, mix 15-20 µg of protein with Laemmli sample buffer.
-
Load samples onto a 15% polyacrylamide gel to ensure good resolution of the small histone proteins (~11-17 kDa).[21]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[20]
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., rabbit anti-Acetyl-Histone H3) diluted in blocking buffer, typically overnight at 4°C.[22]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To confirm equal loading, re-probe the membrane with an antibody against a total histone protein (e.g., anti-Histone H3) or another loading control like β-actin.[21]
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. A dose-dependent increase in the acetylated histone band intensity relative to the loading control confirms the compound's efficacy.
-
IV. References
-
BenchChem. (2025). Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Trichostatin Treatment. --INVALID-LINK--
-
Nian, K., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. --INVALID-LINK--
-
Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. Methods. --INVALID-LINK--
-
Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. --INVALID-LINK--
-
Vocadlo, D. J., et al. (2014). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology. --INVALID-LINK--
-
Abcam. (n.d.). Histone western blot protocol. --INVALID-LINK--
-
Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. --INVALID-LINK--
-
AACR. (2008). In vitro and in vivo activities of novel HDAC inhibitors. Cancer Research. --INVALID-LINK--
-
Heltweg, B., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. ResearchGate. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Inhibition of Histone Deacetylases. --INVALID-LINK--
-
Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit. --INVALID-LINK--
-
Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. --INVALID-LINK--
-
Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). --INVALID-LINK--
-
Merck Millipore. (n.d.). HDAC Activity Assay Kit. --INVALID-LINK--
-
EpigenTek. (n.d.). Western Blot (WB) Protocol. --INVALID-LINK--
-
ResearchGate. (n.d.). In Vitro Histone Deacetylase Activity Screening. --INVALID-LINK--
-
American Society for Microbiology. (2024). Analysis of the effect of HDAC inhibitors on the formation of the HIV reservoir. --INVALID-LINK--
-
National Institutes of Health. (n.d.). In Vivo Administration of Histone Deacetylase Inhibitors Does Not Impair Natural Killer Cell Function in HIV+ Individuals. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Methods for the analysis of histone H3 and H4 acetylation in blood. --INVALID-LINK--
-
EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Immunoblotting histones from yeast whole cell protein extracts. --INVALID-LINK--
-
bepress. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. --INVALID-LINK--
-
National Institutes of Health. (n.d.). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. --INVALID-LINK--
-
Valente, S., et al. (2009). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. --INVALID-LINK--
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. --INVALID-LINK--
-
Shureiqi, I., et al. (2004). The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells. Cancer Research. --INVALID-LINK--
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. --INVALID-LINK--
-
PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. --INVALID-LINK--
-
Munster, P. N., et al. (2001). The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells. Cancer Research. --INVALID-LINK--
References
- 1. In vitro assays for the determination of histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces apoptosis via induction of 15-lipoxygenase-1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor suberoylanilide hydroxamic acid induces differentiation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 18. resources.bio-techne.com [resources.bio-techne.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Histone western blot protocol | Abcam [abcam.com]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epigentek.com [epigentek.com]
Application Notes and Protocols for the Derivatization of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
Introduction: The Versatile 2,8-Diazaspiro[4.5]decan-3-one Scaffold
The 2,8-diazaspiro[4.5]decan-3-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have shown promise as T-type calcium channel antagonists and have been explored for various central nervous system (CNS) applications.[1] The presence of two distinct nitrogen atoms—a secondary amine within the piperidine ring (N8) and a lactam nitrogen (N2)—offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides detailed application notes and protocols for the derivatization of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, a commercially available starting material. We will focus on two primary classes of derivatization: N-alkylation and N-acylation, with a critical examination of the regioselectivity of these transformations.
Understanding the Reactivity of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one
The key to successfully derivatizing this molecule lies in understanding the relative reactivity of its two nitrogen atoms.
-
N8 (Secondary Amine): Located within the piperidine ring, this nitrogen is a typical secondary aliphatic amine. Its lone pair of electrons is readily available for nucleophilic attack, making it the more basic and nucleophilic of the two nitrogens.[2]
-
N2 (Lactam Nitrogen): This nitrogen is part of an amide (lactam) system. The lone pair on this nitrogen is delocalized through resonance with the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity compared to the N8 amine.
Regioselectivity: Due to the significant difference in nucleophilicity, derivatization reactions such as alkylation and acylation are expected to occur preferentially at the more reactive N8 position under kinetic control.
PART 1: N-Alkylation at the N8 Position
N-alkylation introduces an alkyl group onto the N8 nitrogen, allowing for the exploration of how changes in steric bulk and electronics at this position affect biological activity. A common method for N-alkylation of secondary amines is the reaction with an alkyl halide in the presence of a base.
Causality Behind Experimental Choices:
-
Starting Material: 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is supplied as a hydrochloride salt. The protonated N8 amine is not nucleophilic. Therefore, a base is required to neutralize the hydrochloride and deprotonate the resulting ammonium salt to generate the free, nucleophilic secondary amine.
-
Choice of Base: A non-nucleophilic base is crucial to avoid competition with the amine for the alkylating agent. Potassium carbonate (K₂CO₃) is a suitable choice as it is sufficiently basic to deprotonate the amine hydrochloride and neutralize the acid generated during the reaction, yet it is a poor nucleophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the starting material and reagents while not participating in the reaction.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of the reaction by observing the consumption of the starting material and the appearance of a new, less polar product spot.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Detailed Protocol: Synthesis of 8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decan-3-one
-
Reagents and Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution. The extra equivalent is to neutralize the HCl generated from the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Upon completion (disappearance of the starting material), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Expected Data for N-Alkylated Products
| Derivative | Alkylating Agent | Expected Yield (%) | Expected ¹H NMR (δ, ppm, CDCl₃) | Expected MS (m/z) |
| 8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decan-3-one | Benzyl bromide | 75-85 | ~7.3 (m, 5H, Ar-H), ~3.5 (s, 2H, Ar-CH₂), ~2.9 (s, 3H, N-CH₃), plus spirocycle protons | [M+H]⁺ calculated for C₁₆H₂₂N₂O: 259.18 |
| 8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decan-3-one | Ethyl iodide | 70-80 | ~2.9 (s, 3H, N-CH₃), ~2.5 (q, 2H, N-CH₂CH₃), ~1.1 (t, 3H, N-CH₂CH₃), plus spirocycle protons | [M+H]⁺ calculated for C₁₁H₂₀N₂O: 197.16 |
PART 2: N-Acylation at the N8 Position
N-acylation introduces an acyl group to the N8 position, forming an amide. This modification is useful for introducing functionalities that can act as hydrogen bond donors or acceptors, significantly altering the compound's physicochemical properties. The reaction of a secondary amine with an acyl chloride or acid anhydride is a standard method for amide formation.[3]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are a common choice for acylating amines.
-
Base: A tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically used as an acid scavenger to neutralize the HCl generated during the reaction.[4] These bases are non-nucleophilic and will not compete with the substrate for the acyl chloride.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) is suitable as it dissolves the reagents and does not react with the acyl chloride.
-
Temperature: The reaction is often performed at 0 °C initially to control the exothermic reaction between the amine and the acyl chloride, and then allowed to warm to room temperature.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Detailed Protocol: Synthesis of 8-Acetyl-2-methyl-2,8-diazaspiro[4.5]decan-3-one
-
Reagents and Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (2.5 eq) and stir the mixture at room temperature for 15 minutes.
-
Cool the flask to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the cold, stirring mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
-
Expected Data for N-Acylated Products
| Derivative | Acylating Agent | Expected Yield (%) | Expected ¹H NMR (δ, ppm, CDCl₃) | Expected MS (m/z) |
| 8-Acetyl-2-methyl-2,8-diazaspiro[4.5]decan-3-one | Acetyl chloride | 80-90 | ~2.9 (s, 3H, N-CH₃), ~2.1 (s, 3H, COCH₃), plus spirocycle protons | [M+H]⁺ calculated for C₁₁H₁₈N₂O₂: 211.14 |
| 8-Benzoyl-2-methyl-2,8-diazaspiro[4.5]decan-3-one | Benzoyl chloride | 80-90 | ~7.4 (m, 5H, Ar-H), ~2.9 (s, 3H, N-CH₃), plus spirocycle protons | [M+H]⁺ calculated for C₁₆H₂₀N₂O₂: 273.16 |
Purification and Characterization
Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying the N-alkylated and N-acylated products.[5][6] A typical mobile phase would be a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). The polarity of the eluent should be adjusted based on the polarity of the product, which can be determined by TLC analysis.
Crystallization: For solid products, crystallization can be an effective purification method.[7][8][9] The choice of solvent is critical and can be determined by small-scale solubility tests. A common technique is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly to induce crystallization.
Characterization: The purified derivatives should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized product. The appearance of new signals corresponding to the added alkyl or acyl group and shifts in the signals of the spirocyclic core provide evidence of successful derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product by determining its exact mass.
References
- 1. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
Welcome to the comprehensive technical support guide for the synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. The guidance provided herein is based on established principles of organic synthesis and insights from the synthesis of analogous heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the 2,8-diazaspiro[4.5]decan-3-one core?
A1: A prevalent method for synthesizing the 2,8-diazaspiro[4.5]decan-3-one core involves a multi-step sequence that often begins with the formation of a suitable piperidine-based precursor. A plausible approach is the reductive amination between a protected 4-amino-4-(cyanomethyl)piperidine derivative and a suitable carbonyl compound, followed by cyclization to form the lactam ring. The use of protecting groups, such as a Boc group on the piperidine nitrogen, is crucial to ensure regioselectivity during the synthesis.[1][2][3]
Q2: What are the key challenges in the N-methylation of the 2,8-diazaspiro[4.5]decan-3-one intermediate?
A2: The primary challenge in the N-methylation step is achieving selective mono-methylation at the desired nitrogen atom (N-2) without over-methylation to form a quaternary ammonium salt.[4] The reactivity of the two nitrogen atoms in the diazaspiro core can be different, and careful selection of the methylating agent and reaction conditions is necessary to ensure the desired outcome. Common methylating agents include methyl iodide or dimethyl sulfate, often used in the presence of a mild base.[5]
Q3: Why is the final product isolated as a hydrochloride salt?
A3: The hydrochloride salt of an amine is often preferred for several reasons. It typically exhibits higher crystallinity and stability compared to the free base, which can be an oil or a low-melting solid.[6] This facilitates purification by recrystallization and improves the handling and storage properties of the compound. The salt form also enhances water solubility, which can be advantageous for certain biological assays.
Q4: What analytical techniques are essential for characterizing the final product?
A4: A combination of spectroscopic methods is crucial for the unambiguous characterization of this compound. These include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl and the N-H bonds.
-
Elemental Analysis: To confirm the purity and stoichiometry of the hydrochloride salt.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Part 1: Synthesis of the 2,8-Diazaspiro[4.5]decan-3-one Core
Issue 1: Low yield of the spiro-lactam.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. |
| Side reactions | The formation of fused bicyclic systems instead of the desired spirocycle can be a competing pathway.[9] Optimizing the reaction concentration and the rate of addition of reagents can favor the desired intramolecular cyclization. |
| Degradation of starting materials or product | Ensure the quality of your starting materials. The stability of the diazaspiroketone core can be sensitive to acidic or basic conditions.[10] A neutral workup is often recommended. |
Issue 2: Difficulty in purifying the spiro-lactam intermediate.
| Potential Cause | Troubleshooting & Optimization |
| Polar nature of the compound | The presence of two nitrogen atoms can make the compound highly polar, leading to streaking on silica gel chromatography. Consider using a modified mobile phase containing a small amount of a basic additive like triethylamine (0.1-1%) to improve the peak shape. Alternatively, alumina chromatography can be a good option. |
| Formation of an inseparable mixture of diastereomers | If a chiral center is present, the product may be a mixture of diastereomers. Chiral chromatography or derivatization with a chiral auxiliary may be necessary for separation. |
Part 2: N-methylation of the Spiro-Lactam
Issue 3: Over-methylation leading to the formation of a quaternary ammonium salt.
| Potential Cause | Troubleshooting & Optimization |
| Excessive amount of methylating agent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the methylating agent. |
| Harsh reaction conditions | Perform the reaction at a lower temperature and for a shorter duration. Monitor the reaction progress carefully to stop it once the desired product is formed. |
Issue 4: No or low conversion to the N-methylated product.
| Potential Cause | Troubleshooting & Optimization |
| Insufficiently reactive methylating agent | If using a milder methylating agent, a more reactive one like methyl triflate could be considered, but with caution to avoid over-methylation. |
| Inappropriate base | The choice of base is critical. A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction without competing with the amine nucleophile. |
Part 3: Formation and Purification of the Hydrochloride Salt
Issue 5: The hydrochloride salt fails to crystallize and remains an oil.
| Potential Cause | Troubleshooting & Optimization |
| Presence of impurities | Impurities can significantly inhibit crystallization.[11] Ensure the purity of the free base before salt formation. Washing the free base with a non-polar solvent can help remove non-polar impurities. |
| Inappropriate solvent for crystallization | Screen a variety of solvent systems. A common technique is to dissolve the free base in a solvent in which the salt is soluble (e.g., methanol, ethanol) and then add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate) until turbidity is observed.[12][13] |
| Hygroscopic nature of the salt | The salt may be absorbing moisture from the atmosphere.[14] Perform the crystallization and filtration under an inert and dry atmosphere (e.g., nitrogen or argon). |
Issue 6: The isolated hydrochloride salt is impure.
| Potential Cause | Troubleshooting & Optimization |
| Co-precipitation of starting materials or byproducts | Recrystallization is a powerful purification technique for salts. Choose a solvent system where the desired salt has a steep solubility curve (i.e., highly soluble when hot and poorly soluble when cold).[15] |
| Excess HCl | Excess hydrochloric acid can be trapped in the crystalline lattice. Washing the filtered salt with a cold, anhydrous solvent in which HCl is soluble but the salt is not (e.g., cold diethyl ether) can help remove excess acid. |
Experimental Workflows & Diagrams
Proposed Synthetic Workflow
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Decision Tree for Salt Crystallization
Caption: A decision tree for troubleshooting the crystallization of the hydrochloride salt.
References
- 1. jocpr.com [jocpr.com]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Diazaspiro Compounds
Welcome to the Technical Support Center for the synthesis and optimization of diazaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing these valuable scaffolds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower your experimental success.
I. Frequently Asked questions (FAQs)
This section addresses common challenges and questions that arise during the synthesis of diazaspiro compounds.
Q1: My Pictet-Spengler reaction for forming a diazaspirocycle is showing low yield. What are the initial parameters I should investigate?
A1: Low yields in Pictet-Spengler reactions are a frequent issue.[1] The primary factors to scrutinize are the acidic catalyst, reaction temperature, and solvent. The choice of acid is critical; traditional options include protic acids like HCl or Lewis acids such as BF₃·OEt₂.[1] For substrates sensitive to decomposition, milder catalysts like chiral phosphoric acids may be beneficial.[1] Temperature optimization is also key; while some reactions proceed at room temperature, others require heating to overcome activation barriers.[1] It's advisable to start at a lower temperature and incrementally increase it while monitoring the reaction's progress.[1]
Q2: I'm observing the formation of significant side products in my aza-Michael addition step. How can I improve the selectivity towards the desired diazaspiro compound?
A2: Side product formation in aza-Michael additions often points to issues with catalyst choice or reaction conditions.[2] The basicity of the catalyst can influence the reaction rate and selectivity. While weak bases like triethylamine are sometimes used, stronger, non-nucleophilic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or phosphazene superbases can be more effective.[3] Solvent polarity also plays a role; polar solvents can facilitate the conjugate addition.[4] Running the reaction neat (without solvent) at elevated temperatures can sometimes improve yields and reduce side reactions, but this must be balanced against the thermal stability of your reactants and products.[3]
Q3: What are the best practices for choosing and using protecting groups for the nitrogen atoms in my diazaspiro synthesis?
A3: Protecting groups are essential for preventing unwanted side reactions at the nitrogen centers.[5][6] The ideal protecting group should be easy to introduce and remove under mild conditions that do not affect other functional groups in your molecule (orthogonality).[7] For amines, common protecting groups include Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile.[5] The choice depends on the overall synthetic strategy and the stability of your molecule to acidic or basic conditions.[6] For instance, if a subsequent step requires acidic conditions, a base-labile protecting group like Fmoc would be appropriate for one of the nitrogens.
Q4: My diazaspiro compound is difficult to purify. What techniques are most effective?
A4: The purification of diazaspiro compounds, which are often polar and basic, can be challenging.[8] Column chromatography is a common method, and for polar compounds, reverse-phase HPLC can be particularly effective.[8][9] When using reverse-phase chromatography, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the amine groups are protonated.[8] For non-polar impurities, normal-phase chromatography on silica gel or alumina can be used.[8] Other techniques to consider, depending on the compound's properties, include crystallization, distillation, and sublimation.[10]
Q5: How do I confirm the structure and stereochemistry of my synthesized diazaspiro compound?
A5: A combination of spectroscopic techniques is essential for structural elucidation.[11] 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is the most powerful tool for determining the connectivity of atoms.[12][13] High-resolution mass spectrometry (HRMS) will confirm the molecular formula.[12] Infrared (IR) spectroscopy can identify key functional groups.[14] To determine the relative stereochemistry, Nuclear Overhauser Effect (NOE) NMR experiments are invaluable. For absolute stereochemistry, X-ray crystallography is the gold standard, though it requires a suitable single crystal.[11]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to overcoming specific experimental hurdles.
Problem 1: Low Diastereoselectivity in Spirocycle Formation
Low diastereoselectivity is a common challenge, particularly when creating multiple stereocenters in the spirocyclic core.[2]
Root Causes & Solutions
-
Suboptimal Catalyst: The catalyst plays a pivotal role in controlling the stereochemical outcome.
-
Solution: For reactions like the [3+2] cycloaddition, the choice of phosphine catalyst is critical. While triphenylphosphine is common, exploring other phosphines with varying electronic and steric properties may improve diastereoselectivity.[2] In rhodium-catalyzed cyclopropanations, specific chiral dirhodium tetracarboxylate catalysts can dramatically enhance both diastereoselectivity and enantioselectivity.[15]
-
-
Solvent Effects: The solvent can influence the transition state geometry, thereby affecting the diastereomeric ratio.
-
Solution: A systematic screening of solvents with varying polarities is recommended. For instance, in some cycloaddition reactions, moving from a non-polar solvent like toluene to a more polar one like acetonitrile can alter the diastereoselectivity.[2]
-
-
Temperature Control: Reaction temperature can impact the kinetic versus thermodynamic control of product formation.
-
Solution: Running the reaction at lower temperatures often favors the kinetically controlled product, which may be the desired diastereomer. Conversely, higher temperatures can lead to an equilibrium mixture of diastereomers. Experimenting with a range of temperatures is crucial.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Screen a library of catalysts with different steric and electronic properties. | The catalyst's chiral environment directly influences the approach of the reactants. |
| Solvent | Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., methanol, ethanol). | Solvent polarity can stabilize or destabilize transition states, affecting the energy difference between diastereomeric pathways. |
| Temperature | Investigate a temperature range from -78 °C to reflux. | Lower temperatures often enhance kinetic control, potentially leading to higher diastereoselectivity. |
Problem 2: Incomplete Reaction or Stalling
Reactions that do not proceed to completion can be frustrating and lead to complex purification challenges.
Root Causes & Solutions
-
Catalyst Inactivation: The catalyst may be degrading under the reaction conditions.
-
Solution: Ensure the catalyst is of high purity and, if air-sensitive, handled under an inert atmosphere (e.g., argon or nitrogen).[2] For some reactions, slow addition of the catalyst over the course of the reaction can maintain a sufficient active catalyst concentration.
-
-
Insufficient Reagent Reactivity: One of the starting materials may not be sufficiently activated.
-
Solution: In Pictet-Spengler reactions, if the aldehyde is not reactive enough, using a more electron-withdrawing activating group or a stronger acid catalyst can promote the initial iminium ion formation.[16]
-
-
Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Solution: A solvent screen to find a system where all reactants are soluble is the first step. If a single solvent is not effective, a co-solvent system may be necessary. For example, in some Pictet-Spengler reactions, a mixture of methanol and water is used to balance the solubility of different starting materials.[17]
-
Problem 3: Product Decomposition
The desired diazaspiro compound may be unstable under the reaction or workup conditions.
Root Causes & Solutions
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to degradation.
-
Solution: If product decomposition is suspected, opt for milder reaction conditions. This could involve using a less aggressive catalyst, lowering the reaction temperature, or using a protecting group strategy to shield sensitive functionalities.[1] For example, some diazaspiro[3.3]heptanes are prone to ring-opening when treated with strong acids like HCl, making TFA a milder alternative for deprotection.[18]
-
-
Oxidative Instability: The product may be sensitive to air.
-
Solution: Perform the reaction and workup under an inert atmosphere. Degassing solvents prior to use can also be beneficial.
-
-
Hydrolytic Instability: Certain functionalities on the diazaspiro core may be susceptible to hydrolysis during aqueous workup.
-
Solution: Minimize contact with water during the workup or use anhydrous workup procedures. Extraction with a minimally water-miscible organic solvent and drying over anhydrous sodium sulfate or magnesium sulfate is standard practice.
-
III. Key Experimental Protocols
This section provides step-by-step methodologies for common reactions used in the synthesis of diazaspiro compounds.
Protocol 1: General Procedure for a Pictet-Spengler Reaction
This protocol outlines a general approach for the acid-catalyzed cyclization to form a tetrahydro-β-carboline or tetrahydroisoquinoline core, which can be part of a diazaspiro system.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for an Aza-Michael Addition
This protocol describes the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, a key step in building many diazaspiro skeletons.
-
Reactant Preparation: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or PEG-400 for a green chemistry approach).[19]
-
Amine and Catalyst Addition: Add the amine nucleophile (1.0-1.2 eq.) to the solution, followed by the catalyst (e.g., a catalytic amount of a non-nucleophilic base like DBU).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. The reaction can often be performed at elevated temperatures (e.g., 70 °C) to reduce reaction times.[19]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent under reduced pressure. If a non-volatile solvent like PEG-400 is used, the product can be extracted with an organic solvent like diethyl ether.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 3: Ugi Four-Component Reaction (U-4CR) for Diazaspiro Scaffolds
The Ugi reaction is a powerful tool for rapidly generating molecular complexity and can be adapted for diazaspiro synthesis.[20]
-
Component Mixing: In a single reaction vessel, combine the aldehyde or ketone (1.0 eq.), the amine (1.0 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.0 eq.) in a polar solvent such as methanol.[20]
-
Reaction Progression: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 24 hours.
-
Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude product can then be purified by column chromatography or recrystallization.
IV. Visualizations
Logical Workflow for Troubleshooting Low Yield in Diazaspiro Synthesis
Caption: A decision tree for systematically troubleshooting low-yield issues in diazaspiro compound synthesis.
General Reaction Scheme: Pictet-Spengler Cyclization
Caption: A simplified reaction pathway for the Pictet-Spengler synthesis of a tetrahydroisoquinoline core.
V. References
-
Butini, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 433. --INVALID-LINK--
-
BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols. --INVALID-LINK--
-
Lesma, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 893. --INVALID-LINK--
-
Butini, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. --INVALID-LINK--
-
Various Authors. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem. --INVALID-LINK--
-
Hu, W., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(9), 5136-5140. --INVALID-LINK--
-
Various Authors. (2012). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. --INVALID-LINK--
-
Collins, I., et al. (2013). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 78(15), 7335-7347. --INVALID-LINK--
-
BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. --INVALID-LINK--
-
Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. --INVALID-LINK--
-
Vakh, C., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1634. --INVALID-LINK--
-
ResearchGate. (2019). Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? --INVALID-LINK--
-
Wuts, P. G. (n.d.). Protecting Groups. University of Michigan. --INVALID-LINK--
-
de la Torre, D., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(2), 358. --INVALID-LINK--
-
Various Authors. (n.d.). Ugi and Passerini MCRs. Peptidomimetics II. --INVALID-LINK--
-
Carreira, E. M., et al. (2022). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – An Asian Journal, 17(12), e202200083. --INVALID-LINK--
-
Lesma, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. --INVALID-LINK--
-
Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research. --INVALID-LINK--
-
ResearchGate. (2025). Catalytic Diazoalkane‐Carbonyl Homologation: Synthesis of 2,2‐Diphenylcycloheptanone and Other Quaternary or Tertiary Arylalkanones and Spirocycles by Ring Expansion. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Protecting Groups. --INVALID-LINK--
-
BenchChem. (2025). challenges in working with triazaspiro[4.5]decane compounds. --INVALID-LINK--
-
Moravek, Inc. (n.d.). Understanding Compound Purification Practices. --INVALID-LINK--
-
Zhu, J., et al. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Accounts of Chemical Research, 51(6), 1437-1448. --INVALID-LINK--
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. --INVALID-LINK--
-
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 2-Diazo-1-indanone. --INVALID-LINK--
-
Wang, D., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 28(20), 7002. --INVALID-LINK--
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. --INVALID-LINK--
-
Scribd. (n.d.). Aza-Michael Reaction Insights. --INVALID-LINK--
-
Bakhtin, S. A., et al. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(21), 7432. --INVALID-LINK--
-
Wang, Y., et al. (2022). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications, 13, 1753. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions. --INVALID-LINK--
-
Stanovnik, B., et al. (2000). Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis, spectroscopic studies and X-ray structure analysis. Journal of the Chemical Society, Perkin Transactions 1, (22), 3925-3930. --INVALID-LINK--
-
Reddit. (2024). Question on aza-michael addition reaction between diacrylate monomer and primary/secondary amines for making elastomers. r/chemhelp. --INVALID-LINK--
-
D'Souza, D. M., et al. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(1), 188-191. --INVALID-LINK--
-
Data in Brief. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 40, 107753. --INVALID-LINK--
-
Poczta, A., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6614. --INVALID-LINK--
-
Rivera, G., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6546. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. moravek.com [moravek.com]
- 11. Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis, spectroscopic studies and X-ray structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
Welcome to the technical support center for the purification of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, spirocyclic compound. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
Understanding the Molecule and Its Challenges
This compound is a polar molecule containing a spirocyclic lactam structure and a hydrochloride salt of a secondary amine. Its polarity, conferred by the amide, the tertiary amine, and the hydrochloride salt, makes it highly soluble in polar solvents like water and alcohols, while being sparingly soluble in many common non-polar organic solvents. This solubility profile presents unique challenges for purification, as it may not behave like typical non-polar organic compounds in standard purification schemes.
Common purification challenges include:
-
Difficulty in removing polar impurities: Starting materials, reagents, and by-products with similar polarity can be challenging to separate.
-
Poor retention on reversed-phase chromatography: The high polarity of the compound can lead to it eluting in the solvent front on traditional C18 columns.[1]
-
Recrystallization solvent selection: Finding a single solvent or a solvent/anti-solvent system that provides good differential solubility for high recovery can be difficult.
-
Compound stability: The pH of solutions can significantly impact the stability and form of the amine hydrochloride, potentially affecting purification outcomes.[2][3][4]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Q1: My compound will not crystallize from solution, what should I do?
A1: This is a common issue, often stemming from using too much solvent or the presence of impurities that inhibit crystal formation.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: If the solution is clear and no crystals have formed upon cooling, it is likely too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][6]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to act as a seed for crystallization.
-
-
Add an Anti-solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. For polar amine hydrochlorides, common anti-solvents include diethyl ether or toluene when using an alcohol as the primary solvent.[7][8]
-
Q2: My compound oils out instead of crystallizing. How can I fix this?
A2: Oiling out occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution.[6]
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.
-
Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent systems.
-
Q3: What are the best solvents for recrystallizing this compound?
A3: Given its polar nature as an amine hydrochloride, polar protic solvents are a good starting point.
-
Recommended Solvents:
Solvent Selection Guide
| Solvent System | Rationale |
| Ethanol or Isopropanol | Good for dissolving polar salts when hot and allowing crystallization upon cooling. |
| Methanol/Diethyl Ether | Methanol is a very polar solvent that will readily dissolve the compound. Diethyl ether acts as a non-polar anti-solvent to induce precipitation. |
| Isopropanol/Toluene | Isopropanol provides good solubility at elevated temperatures, while toluene serves as a less polar anti-solvent. |
Chromatography Issues
Q1: My compound runs at the solvent front on my C18 reversed-phase column. What are my options?
A1: This is expected for highly polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.[1][10][11] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This allows for the retention of polar compounds.
Q2: What column and mobile phase should I use for HILIC purification?
A2: The choice of stationary and mobile phases is crucial for successful HILIC separation.
-
Stationary Phases:
-
Mobile Phases:
-
A gradient of acetonitrile and water is typically used. The gradient starts with a high percentage of acetonitrile (e.g., 95%) and gradually increases the percentage of water.[1]
-
Adding a buffer or an acid to the mobile phase can help to achieve reproducible results and improve peak shape.[10] For a hydrochloride salt, maintaining a slightly acidic pH can be beneficial.
-
HILIC Method Development Workflow
Caption: Workflow for HILIC method development.
Detailed Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-solvent System
This protocol describes the purification of this compound using an ethanol/diethyl ether solvent system.
Materials:
-
Crude this compound
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of solvent to ensure a saturated solution for maximum yield.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-solvent: While stirring the hot ethanol solution, slowly add diethyl ether dropwise until the solution becomes persistently cloudy.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol provides a general guideline for purifying the target compound using preparative HILIC.
Materials and Equipment:
-
Preparative HPLC system
-
HILIC column (e.g., Silica or Amino-propyl stationary phase)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Crude this compound dissolved in a suitable injection solvent (e.g., a small amount of the initial mobile phase)
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% acetonitrile, 5% water) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude product onto the column.
-
Gradient Elution: Run a linear gradient, increasing the percentage of water over time (e.g., from 5% to 50% water over 20-30 minutes).
-
Fraction Collection: Collect fractions as the compound elutes from the column. Monitor the elution profile using a UV detector.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Purity Assessment
Accurate assessment of purity is critical. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): An analytical HILIC method is ideal for determining the purity of the final product and for monitoring the progress of the purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and for identifying any residual impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[14][15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Purity Analysis
Caption: Decision tree for purity analysis and troubleshooting.
References
- 1. biotage.com [biotage.com]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 10. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities [pubmed.ncbi.nlm.nih.gov]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. biotage.com [biotage.com]
- 14. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy [mdpi.com]
- 15. veeprho.com [veeprho.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the technical support guide for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to ensure the stability and integrity of this spiro-heterocyclic compound throughout your research. Reproducibility starts with reliable reagents, and this guide is designed to help you mitigate common issues related to storage and handling. Spiro-heterocycles are a unique class of organic compounds with significant potential in drug discovery due to their diverse biological activities and distinct structural features.[1][2] Proper handling is paramount to leveraging their full potential.
Part 1: Frequently Asked Questions (FAQs) on Storage & Stability
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The primary goal is to protect the compound from heat, moisture, light, and atmospheric oxygen. Based on safety data for analogous diazaspiro hydrochloride compounds, the material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5][6] For long-term stability, refrigeration and storage under an inert atmosphere are strongly recommended.
-
Rationale (The "Why"): As a hydrochloride salt, the compound is hygroscopic, meaning it can readily absorb moisture from the air. This moisture can lead to physical changes (clumping) and chemical degradation (hydrolysis). The amine and lactam functionalities present in the molecule are susceptible to oxidative and hydrolytic pathways, which are accelerated by heat and light. Storing it as a salt enhances its stability compared to the free base, particularly against degradation.[7]
Q2: How sensitive is this compound to light and air?
-
Expert Recommendation: Always store the compound in an amber or opaque vial to protect it from light.[8] For long-term storage (months to years), flushing the vial with an inert gas like argon or nitrogen before sealing is a critical step to displace oxygen and prevent oxidative degradation.
Q3: Can I store the compound at room temperature?
A3: For short-term use (days to a few weeks), storage in a desiccator at controlled room temperature (below 25°C) is acceptable, provided the container is tightly sealed.[8] However, for long-term storage, this is not ideal.
-
Causality: Chemical degradation is a kinetic process; reaction rates, even slow ones, increase with temperature. Storing the compound refrigerated or frozen significantly slows down potential degradation pathways, extending its shelf life and ensuring the consistency of your experimental results over time.
Q4: The material arrived as a solid. What are the initial signs of degradation I should look for?
A4: Upon receiving and before each use, a quick visual inspection is critical. A high-purity, stable batch of this compound should be a white to off-white crystalline solid. Signs of potential degradation include:
-
Color Change: Development of a yellow or brownish tint.
-
Clumping/Caking: Indicates moisture absorption. The powder should be free-flowing.
-
Odor: Any unusual or pungent smell.
-
Incomplete Dissolution: Difficulty dissolving in a solvent in which it was previously known to be soluble.
Part 2: Troubleshooting Guide
This section provides a logical workflow for troubleshooting common issues you may encounter.
Issue 1: The compound has clumped or appears "wet".
-
Probable Cause: Moisture absorption due to improper sealing or storage in a humid environment. Hydrochloride salts are often hygroscopic.
-
Immediate Action:
-
Place the vial in a desiccator under vacuum for several hours to remove absorbed water.
-
If the material becomes free-flowing again, it may still be usable for non-critical applications.
-
-
Validation Step: Before critical use, re-characterize the material. A simple melting point test can be indicative; significant depression or broadening of the melting range suggests the presence of impurities or water. For definitive analysis, techniques like NMR or LC-MS are recommended to confirm purity.
-
Preventative Measure: Always store the compound in a desiccator, even when inside a refrigerator. Use paraffin film to securely wrap the container cap for an extra barrier against moisture.
Issue 2: The compound shows a noticeable color change (e.g., yellowing).
-
Probable Cause: This typically indicates chemical degradation, likely due to oxidation or exposure to light over time.
-
Immediate Action: The compound's purity is now questionable. It is strongly advised not to use this material for biological assays or sensitive chemical reactions where purity is critical, as the degradation products could lead to confounding results.
-
Validation Step: An analytical technique like LC-MS is required to identify the primary compound and any new peaks corresponding to impurities.
-
Preventative Measure: Adhere strictly to recommended storage conditions: protect from light using amber vials and store under an inert atmosphere, especially for long-term storage.[8]
Troubleshooting Decision Workflow
The following diagram outlines a logical process for assessing the integrity of your compound.
Caption: A step-by-step decision tree for researchers to follow when the stability of their compound is .
Part 3: Key Experimental Protocols
Adhering to standardized protocols for handling and preparation is essential for reproducibility.
Protocol 1: Visual Inspection and Assessment
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Environment: Conduct the inspection in a low-humidity environment, such as a glove box or next to a flowing stream of dry nitrogen.
-
Observation: Dispense a small amount of the solid onto a clean, dry watch glass.
-
Color Check: Observe the color against a white background. It should be a uniform white or off-white.
-
Physical State Check: Probe the material with a clean spatula. It should be a crystalline, free-flowing powder. Note any clumping or sticky textures.
-
Documentation: Record the lot number, date, and observations in your lab notebook. If any deviations from the expected appearance are noted, proceed to the troubleshooting workflow (Fig 1).
Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
-
Calculation: Calculate the mass of this compound (M.W. = 204.70 g/mol ) required. For 1 mL of a 10 mM solution, you will need 2.047 mg.
-
Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the calculated amount of the compound directly into the tube. Handle the solid in a fume hood or ventilated enclosure.[9]
-
Solubilization: Add the desired volume of high-purity water (e.g., Milli-Q) or buffer. As a hydrochloride salt, the compound is expected to have good aqueous solubility.[7]
-
Mixing: Vortex the solution for 30-60 seconds until the solid is completely dissolved. If necessary, gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution.
-
Filtration: For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage of Solution: Aqueous solutions are far more susceptible to degradation than the solid material. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Potential Chemical Degradation Pathways
The structure contains two key functional groups that are relevant to its stability: a lactam (a cyclic amide) and a secondary amine (as a hydrochloride salt).
Caption: Key reactive sites on the molecule susceptible to degradation via hydrolysis (1) and oxidation (2).
Summary of Storage Recommendations
| Condition | Short-Term (≤ 1 month) | Long-Term (> 1 month) | Rationale |
| Temperature | ≤ 25°C (Room Temp)[8] | 2-8°C or -20°C | Slows kinetic rate of degradation. |
| Atmosphere | Tightly Sealed Container | Tightly Sealed, Inert Gas (Ar, N₂) | Prevents oxidation and moisture absorption. |
| Light | Protect from Light (Amber Vial)[8] | Protect from Light (Amber Vial) | Prevents photodegradation. |
| Form | Solid | Solid | Solid state is significantly more stable than solutions. |
This guide provides a framework for maintaining the quality and stability of your this compound. By understanding the chemical nature of the compound and implementing these best practices, you can ensure the integrity of your materials and the validity of your experimental outcomes.
References
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro-heterocycles: Recent advances in biological applications and synthetic strategies [ir.niist.res.in:8080]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Navigating Byproducts in Diazaspiro Compound Synthesis
Welcome to the Technical Support Center for diazaspiro compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Diazaspirocycles are a cornerstone of modern medicinal chemistry, offering unique three-dimensional scaffolds. However, their synthesis can be accompanied by the formation of undesired byproducts that complicate purification and reduce yields. This resource provides in-depth, field-proven insights into identifying, understanding, and mitigating these common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm observing a complex mixture of products in my reaction. What are the most common types of byproducts in diazaspiro compound synthesis?
A1: Byproduct formation is highly dependent on the synthetic route employed. However, some common classes of byproducts observed across different methodologies include:
-
Incomplete cyclization products: Intermediates that fail to undergo the final ring-closing step.
-
Stereoisomers: Unwanted diastereomers or enantiomers, particularly in reactions creating multiple chiral centers.
-
Oligomers/Polymers: Especially in reactions involving reactive intermediates or high concentrations.
-
Side-reaction products: Arising from alternative reaction pathways of starting materials or intermediates.
-
Degradation products: Formed if the target diazaspiro compound is unstable under the reaction or workup conditions.
Q2: My yield is consistently low, even though my starting materials are consumed. How do I determine if byproducts are the cause?
A2: Low yields with complete consumption of starting materials strongly suggest the formation of soluble byproducts or product loss during workup. A thorough analysis of your crude reaction mixture using techniques like high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy is crucial.[1][2] These methods can help identify and quantify the distribution of all components in the mixture, including your desired product and any impurities.[3][4]
Troubleshooting Guide by Synthetic Method
This section provides detailed troubleshooting for byproduct formation in common synthetic routes to diazaspiro compounds.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions are powerful for constructing the pyrrolidine ring in diazaspiro[4.4]nonanes and related systems. A common strategy involves the intramolecular 1,3-dipolar cycloaddition of alkenyl-substituted cyclic nitrones.[5][6]
Common Issue: Formation of Dimeric Byproducts
Question: I'm synthesizing a 1-azaspiro[4.4]nonane derivative via an intramolecular 1,3-dipolar cycloaddition. My crude NMR shows complex signals that I suspect are from a dimeric byproduct. Why does this happen and how can I prevent it?
Answer: The formation of dimeric byproducts is a known issue when working with reactive intermediates like alkenylnitrones.[7] These intermediates, if not consumed quickly by the intramolecular cycloaddition, can react with each other in an intermolecular fashion.
Mechanistic Insight: Intermolecular vs. Intramolecular Cycloaddition
The desired reaction is an intramolecular cycloaddition of the alkenylnitrone to form the tricyclic isoxazolidine intermediate. However, an intermolecular [3+2] cycloaddition between two molecules of the alkenylnitrone can also occur, leading to a dimeric byproduct.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving the Yield of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
Welcome to the technical support guide for the synthesis and optimization of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride. The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in molecules targeting a range of diseases, including inflammatory conditions and cancer.[1][2] Its rigid, three-dimensional conformation allows for the precise positioning of pharmacophoric elements, making it a highly valuable building block for drug development professionals.
However, the construction and functionalization of this spirocyclic system present notable synthetic challenges that can often lead to suboptimal yields.[3][4] This guide is designed to provide researchers with practical, field-proven insights into troubleshooting common issues and systematically improving the yield and purity of the target compound. We will delve into the causality behind experimental choices, offering detailed protocols and addressing specific questions you may encounter in the lab.
Foundational Synthetic Strategy: A Three-Stage Approach
The synthesis of this compound is most effectively approached as a three-stage process. This strategy allows for clear checkpoints and simplifies troubleshooting by isolating potential issues within a specific stage. The core logic involves:
-
Formation of a Protected Spirocyclic Amide: Synthesizing the core 2,8-diazaspiro[4.5]decan-3-one ring system with one of the nitrogens masked by a protecting group (e.g., Boc) to control subsequent reactions.
-
Selective N-Methylation: Directing the methylation to the desired free nitrogen atom.
-
Deprotection and Salt Formation: Removing the protecting group and converting the final product to its stable hydrochloride salt.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My N-methylation reaction (Stage 2) is showing low conversion and the formation of multiple products. What's going wrong?
Answer: This is a classic challenge in the alkylation of diamines and typically points to issues with reaction conditions or selectivity.
-
Primary Cause (Selectivity): The most common error is the formation of a di-methylated byproduct, where both the N2 and N8 nitrogens are alkylated. This occurs if the N8 position is not adequately protected. The use of a mono-protected starting material, such as 8-Boc-2,8-diazaspiro[4.5]decan-3-one , is the most robust strategy to ensure methylation occurs exclusively at the free N2 position.[5][6]
-
Primary Cause (Low Conversion): Stalled or incomplete reactions are often due to an inappropriate choice of base or solvent.
-
Base Strength: The amide NH at the N2 position is not strongly acidic. A relatively strong, non-nucleophilic base is required to deprotonate it effectively. Weak bases may not be sufficient to drive the reaction to completion.
-
Solubility: The starting material and the base must be adequately soluble in the reaction solvent. Poor solubility can lead to a heterogeneous mixture and a stalled reaction.
-
Troubleshooting Steps & Optimization:
-
Verify Starting Material: Confirm via NMR or LC-MS that you are starting with the N8-Boc protected spirocycle. If not, selective methylation is nearly impossible.
-
Optimize the Base: Switch to a stronger, anhydrous base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices. Ensure at least 1.5-2.0 equivalents are used to neutralize the acid byproduct formed during the reaction.[5]
-
Change the Solvent: If using solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) results in poor solubility, switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF).[5]
-
Control Reagent Addition: Add the alkylating agent (e.g., methyl iodide) slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize side reactions.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Over-running the reaction can sometimes lead to product degradation.
Question 2: The final deprotection and salt formation step (Stage 3) gives a sticky, impure oil instead of a clean, crystalline hydrochloride salt. How can I improve this?
Answer: This issue usually stems from incomplete deprotection, residual solvent, or improper workup. The goal is to achieve complete removal of the Boc group and then cleanly precipitate the HCl salt.
-
Primary Cause (Incomplete Reaction): The tert-butoxycarbonyl (Boc) group is removed under acidic conditions. If the amount of acid is insufficient or the reaction time is too short, you will be left with a mixture of the desired product and the Boc-protected starting material, which can be difficult to separate and purify.
-
Primary Cause (Workup): The final product is a polar salt. Using an inappropriate solvent for precipitation or trituration can result in an oil rather than a solid.
Troubleshooting Steps & Optimization:
-
Ensure Complete Deprotection: Use a significant excess of a strong acid. A common and effective method is to dissolve the Boc-protected intermediate in a solvent like dichloromethane (DCM) or ethyl acetate and add a solution of 4M HCl in dioxane or ethyl acetate.[7] Let the reaction stir for several hours (e.g., 8 hours) at room temperature and monitor its completion by TLC or LC-MS.[7]
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure. It is critical to ensure all volatile solvents and excess HCl are removed. Co-evaporating with a solvent like diethyl ether can help.
-
Induce Crystallization: The resulting residue can be triturated with a non-polar solvent in which the HCl salt is insoluble. Diethyl ether is a common choice.[8] Stirring the residue vigorously with fresh diethyl ether will often cause the product to precipitate as a solid.
-
Filtration and Drying: Collect the precipitated solid by filtration, wash it with a small amount of cold diethyl ether, and dry it thoroughly under high vacuum to remove any residual solvent.
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of an N-Boc protecting group so critical for this synthesis?
A1: The 2,8-diazaspiro[4.5]decane core has two nitrogen atoms that can potentially react in an N-alkylation step. The N-Boc group serves as a "directing group." By protecting one nitrogen (typically the N8 piperidine nitrogen), it ensures that the subsequent alkylation reaction can only occur at the other, unprotected nitrogen (the N2 amide nitrogen). This strategy is fundamental for achieving high selectivity and avoiding a complex mixture of mono- and di-alkylated products, which are often very difficult to separate.[5]
Q2: What are the best analytical techniques for monitoring the key reaction steps?
A2: A combination of techniques is ideal for robust reaction monitoring:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress. You can easily see the starting material spot disappear and a new product spot appear. For basic compounds like these, adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to your eluent can prevent streaking and give cleaner spots.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for this type of synthesis. It provides quantitative information on the conversion of your starting material and confirms the mass of your product(s) and any byproducts, which is invaluable for troubleshooting.
Q3: My purified hydrochloride salt seems to gain weight or become sticky over time. What is happening?
A3: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This can cause a crystalline solid to become a sticky semi-solid. To prevent this, the final product should be stored in a tightly sealed container, preferably in a desiccator or under an inert atmosphere like argon or nitrogen, especially for long-term storage.[3]
Q4: Are there any "greener" or more atom-economical alternatives to using an alkyl halide for the N-methylation step?
A4: Yes, the field of green chemistry offers alternatives, although they may require more optimization for this specific substrate. One prominent alternative is the direct N-alkylation of amines using alcohols, catalyzed by transition metals.[9] This "borrowing hydrogen" methodology uses a catalyst (e.g., Iridium-based) to temporarily oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine, releasing water as the only byproduct.[10] While potentially more complex to set up, this approach avoids the use of alkyl halides and generates less waste.[9]
Quantitative Data Summary & Protocols
Table 1: Comparison of Conditions for N-Methylation (Stage 2)
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Base | Triethylamine (TEA) | Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ is a stronger, non-nucleophilic base, better suited for deprotonating the amide NH to drive the reaction to completion.[5] |
| Solvent | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) | DMF offers superior solubility for the spirocyclic starting material and the carbonate base, ensuring a homogeneous reaction mixture.[5] |
| Temperature | Room Temperature | 0 °C to Room Temp. | Starting the reaction at 0 °C during the slow addition of methyl iodide helps to control the initial exotherm and minimize potential side reactions. |
| Typical Yield | 40-60% | >85% | The optimized conditions lead to higher conversion and cleaner reaction profiles, significantly improving the isolated yield. |
Detailed Experimental Protocols
Protocol 1: Optimized N-Methylation of 8-Boc-2,8-diazaspiro[4.5]decan-3-one
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 8-Boc-2,8-diazaspiro[4.5]decan-3-one (1.0 eq.).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution.
-
Cooling: Cool the stirring mixture to 0 °C using an ice bath.
-
Reagent Addition: Add methyl iodide (CH₃I, 1.2 eq.) dropwise over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Reaction Setup: Dissolve the purified 8-Boc-2-methyl-2,8-diazaspiro[4.5]decan-3-one (1.0 eq.) in a minimal amount of ethyl acetate.
-
Acid Addition: To the stirring solution, add a 4M solution of HCl in dioxane (5-10 eq.) at room temperature. A precipitate may form immediately.
-
Reaction: Allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction by LC-MS to confirm the complete disappearance of the starting material.
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Trituration: Add diethyl ether to the residue and stir vigorously for 30 minutes. The product should precipitate as a white or off-white solid.
-
Final Steps: Collect the solid by vacuum filtration, wash with a small portion of cold diethyl ether, and dry thoroughly under high vacuum.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 8. sfera.unife.it [sfera.unife.it]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scale-Up Synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
Welcome to the technical support center for the scale-up synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this multi-step synthesis. Our focus is on providing practical, field-proven insights to navigate the complexities of spirocyclic chemistry at scale.
Introduction: The Synthetic Challenge
The synthesis of spirocyclic compounds like this compound presents unique challenges, particularly during scale-up. The construction of the spirocyclic core, selective N-methylation, and final salt formation all require careful optimization to ensure high yield and purity. This guide outlines a robust, four-step synthetic pathway and addresses potential issues at each stage.
Overall Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a four-step sequence starting from commercially available reagents. This pathway is designed for scalability and reproducibility.
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
This initial step involves the construction of the core diazaspiro[4.5]decane ring system. A common and effective method is the multi-component reaction between a protected piperidone, an amino acid ester, and a cyanide source, followed by hydrolysis and cyclization.
Experimental Protocol
A plausible scalable synthesis can be adapted from known procedures for similar spirocyclic structures.
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.) in a suitable solvent such as methanol or ethanol, add aminoacetonitrile hydrochloride (1.1 equiv.) and potassium cyanide (1.2 equiv.).
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Cyclization: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated HCl in acetic acid) followed by heating to effect cyclization to the desired lactam.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Spirocycle | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Consider a different cyanide source or solvent system. |
| Difficult Purification | Presence of unreacted starting materials or polymeric byproducts. | Optimize the stoichiometry of reagents. Employ a gradient elution in column chromatography for better separation. |
| Incomplete Cyclization | Insufficient heating or inadequate acid concentration during hydrolysis. | Increase the reaction temperature and/or duration for the cyclization step. Ensure the use of a sufficiently strong acid. |
Step 2: BOC Deprotection
The removal of the tert-butyloxycarbonyl (BOC) protecting group is a critical step to liberate the secondary amine for subsequent methylation.
Experimental Protocol
-
Reaction Setup: Dissolve tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Reaction Execution: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane). Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The solvent and excess acid are then removed under reduced pressure to yield the crude 2,8-diazaspiro[4.5]decan-3-one as its corresponding salt.
Troubleshooting Guide: Step 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid and/or extend the reaction time. Gentle heating may be applied if necessary, but monitor for potential side reactions. |
| Product Instability | The free diamine may be unstable. | Isolate the product as its hydrochloride or trifluoroacetate salt to improve stability and handling. |
| Lactam Ring Opening | Harsh acidic conditions. | Use milder deprotection conditions, such as HCl in an organic solvent instead of neat TFA. Monitor the reaction closely and avoid prolonged reaction times.[1][2][3][4][5] |
Step 3: N-Methylation via Eschweiler-Clarke Reaction
The selective methylation of the lactam nitrogen is achieved using the Eschweiler-Clarke reaction, a classic method for N-methylation of amines.[6][7][8][9][10]
Experimental Protocol
-
Reaction Setup: To a solution of 2,8-diazaspiro[4.5]decan-3-one (1.0 equiv.) in formic acid (excess), add aqueous formaldehyde (37 wt. %, 2.0-3.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C for 4-8 hours. The evolution of carbon dioxide indicates the progress of the reaction. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH or Na2CO3 solution). Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude 2-Methyl-2,8-diazaspiro[4.5]decan-3-one can be purified by column chromatography.
Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.
Troubleshooting Guide: Step 3
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Methylation | Insufficient reagents or reaction time/temperature. | Increase the equivalents of formaldehyde and formic acid. Ensure the reaction is heated sufficiently to drive the reaction to completion. |
| Formation of N-formyl Impurity | Side reaction of the amine with formic acid.[11][12] | Ensure an excess of formaldehyde is present. The N-formyl impurity can sometimes be hydrolyzed back to the amine under acidic or basic conditions. |
| Quaternization of the Piperidine Nitrogen | Over-methylation of the more nucleophilic piperidine nitrogen.[13][14][15] | This is a significant risk. Protecting the piperidine nitrogen before methylation may be necessary. Alternatively, careful control of stoichiometry and reaction conditions is crucial. |
| Difficult Product Isolation | Emulsion formation during basic work-up. | Use a saturated NaCl solution to break up emulsions. Alternatively, evaporate the solvent and purify the residue directly. |
Step 4: Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the final product.
Experimental Protocol
-
Salt Formation: Dissolve the purified 2-Methyl-2,8-diazaspiro[4.5]decan-3-one in a suitable solvent such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) until the pH is acidic.
-
Crystallization: The hydrochloride salt should precipitate out of the solution. The mixture can be cooled to enhance crystallization.
-
Isolation: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Troubleshooting Guide: Step 4
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out | The salt is not crystalline under the chosen conditions. | Try different solvent systems for the salt formation. A mixture of a polar and a non-polar solvent can sometimes induce crystallization. |
| Low Yield of Salt | The salt is partially soluble in the chosen solvent. | Cool the mixture to a lower temperature before filtration. Minimize the amount of solvent used for washing the solid. |
| Hygroscopic Product | The salt readily absorbs moisture from the air. | Dry the product thoroughly under high vacuum. Store the final product in a desiccator or under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Can I perform the N-methylation using other reagents like methyl iodide?
A1: Yes, reagents like methyl iodide or dimethyl sulfate can be used for N-methylation. However, these reagents are more hazardous and have a higher tendency to cause over-methylation, leading to the formation of quaternary ammonium salts, especially at the more nucleophilic piperidine nitrogen.[13][14] The Eschweiler-Clarke reaction is often preferred for its selectivity in producing tertiary amines without quaternization.[7][16]
Q2: How can I confirm the selective methylation at the lactam nitrogen (N-2) versus the piperidine nitrogen (N-8)?
A2: The regioselectivity can be confirmed using spectroscopic methods. 1H and 13C NMR spectroscopy will show distinct chemical shifts for the methyl group and the adjacent carbons, allowing for unambiguous assignment. 2D NMR techniques like HMBC can further confirm the connectivity.
Q3: What are the key safety precautions for the Eschweiler-Clarke reaction at scale?
A3: The reaction involves heating formaldehyde and formic acid, which are corrosive and have noxious fumes. The reaction also produces carbon dioxide, which can lead to a pressure build-up in a closed system. Therefore, the reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A gas outlet should be used to safely vent the CO2 produced.
Q4: My final product is off-white or yellowish. How can I improve the color?
A4: Discoloration can be due to residual impurities or degradation products. Recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can often remove colored impurities. Treatment with activated charcoal during the work-up of the free base (before salt formation) can also be effective.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Propose mechanisms for the epoxidation and ring-opening steps of ... | Study Prep in Pearson+ [pearson.com]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US5491240A - Quaternary compound of a tertiary amine and methyl chloride - Google Patents [patents.google.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride vs other kinase inhibitors
As a Senior Application Scientist, this guide provides a comprehensive comparison of novel kinase inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold against established inhibitors. We will delve into the mechanistic details, comparative efficacy, and the experimental methodologies required for their evaluation.
Introduction to the 2,8-Diazaspiro[4.5]decan-1-one Scaffold
Recent advancements in medicinal chemistry have identified the 2,8-diazaspiro[4.5]decan-1-one core structure as a promising scaffold for the development of potent and selective kinase inhibitors. This guide will focus on two notable derivatives emerging from this class: a highly potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, and a selective dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitor. These compounds represent significant progress in targeting key nodes in inflammatory and cell death pathways.
Part 1: A Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a RIPK1 Inhibitor
Necroptosis is a form of programmed cell death that plays a crucial role in various inflammatory diseases.[1][2] The kinase activity of RIPK1 is a critical mediator of this pathway, making it a prime therapeutic target.[1] Structural optimization of a hit compound identified through virtual screening led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[1] One particular derivative, referred to as Compound 41 , demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[1]
Comparative Analysis: Compound 41 vs. Necrostatin-1
Necrostatin-1 is a well-established allosteric inhibitor of RIPK1 and a vital tool for studying necroptosis. To understand the relative potency of Compound 41, a direct comparison of their inhibitory activities is essential.
| Compound | Target Kinase | IC50 (nM) |
| Compound 41 | RIPK1 | 92[1] |
| Necrostatin-1 | RIPK1 | 180-490 |
Table 1: Comparative IC50 values of Compound 41 and Necrostatin-1 against RIPK1.
The data clearly indicates that Compound 41 possesses a significantly lower IC50 value, suggesting a higher potency in inhibiting RIPK1 kinase activity compared to Necrostatin-1.
Signaling Pathway of RIPK1 in Necroptosis
The following diagram illustrates the central role of RIPK1 in the necroptosis pathway and the point of inhibition by compounds like Compound 41.
Caption: RIPK1 signaling pathway leading to Necroptosis.
Experimental Protocol: In Vitro RIPK1 Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against RIPK1.
Workflow Diagram:
Caption: Workflow for an in vitro RIPK1 kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound (e.g., Compound 41) in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Add recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer.
-
Kinase Reaction: Initiate the reaction by adding the ATP solution and incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: A Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Dual TYK2/JAK1 Inhibitor
The Janus kinase (JAK) family, including TYK2 and JAK1, are critical for cytokine signaling that drives many inflammatory and autoimmune diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective TYK2/JAK1 inhibitors.[3] One of the most promising derivatives, Compound 48 , showed excellent potency for TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[3][4]
Comparative Analysis: Compound 48 vs. Tofacitinib
Tofacitinib is an approved pan-JAK inhibitor used for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis. Comparing the selectivity profile of Compound 48 with Tofacitinib highlights the improved selectivity of the novel scaffold.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Compound 48 | 6[3][4] | 37[3][4] | >870 | >10000 |
| Tofacitinib | 56 | 1-3.2 | 4.8-20 | 1-2 |
Table 2: Comparative IC50 values of Compound 48 and Tofacitinib against the JAK family kinases.
Compound 48 demonstrates excellent potency against TYK2 and JAK1 while exhibiting significant selectivity over JAK2 (more than 23-fold) and JAK3.[3] This improved selectivity profile may translate to a better safety profile by avoiding the side effects associated with JAK2 and JAK3 inhibition. Furthermore, in an acute ulcerative colitis model, Compound 48 showed more potent anti-inflammatory efficacy than tofacitinib.[3]
The JAK-STAT Signaling Pathway
The diagram below outlines the canonical JAK-STAT signaling pathway and the inhibitory action of Compound 48 and Tofacitinib.
Caption: The JAK-STAT signaling pathway.
Experimental Protocol: Cellular Assay for JAK1/TYK2 Inhibition
This protocol details a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.
Workflow Diagram:
Caption: Workflow for a cellular pSTAT assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., human U937 cells) in a 96-well plate. After a period of serum starvation, pre-incubate the cells with various concentrations of the test compound (e.g., Compound 48).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the desired JAK-STAT pathway (e.g., IFN-α to activate TYK2/JAK1 and induce STAT1 phosphorylation).
-
Cell Lysis: After a short incubation period, lyse the cells to release the intracellular proteins.
-
Detection of Phospho-STAT: Quantify the levels of phosphorylated STAT (pSTAT) using a sensitive detection method such as a sandwich ELISA or Western blotting with a phospho-specific antibody.
-
Data Analysis: Normalize the pSTAT signal to the total amount of STAT protein or a housekeeping protein. Calculate the percent inhibition for each compound concentration relative to the cytokine-stimulated control and determine the cellular IC50 value by non-linear regression.
Conclusion
The 2,8-diazaspiro[4.5]decan-1-one scaffold serves as a versatile platform for the design of novel kinase inhibitors. The examples of a potent RIPK1 inhibitor (Compound 41) and a selective dual TYK2/JAK1 inhibitor (Compound 48) demonstrate the potential of this chemical series to yield highly effective and specific drug candidates. The comparative data presented here, supported by robust experimental protocols, underscores their potential advantages over existing inhibitors and provides a strong rationale for their further development in treating inflammatory and necroptotic diseases.
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Azaspiro[4.5]decane Scaffold: A Privileged Structure in CNS Drug Discovery
A Comparative Guide to Key Derivatives, Their Mechanisms, and Therapeutic Potential
Introduction: The Enduring Appeal of the Azaspiro[4.5]decane Moiety
In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical scaffolds that offer a blend of efficacy, selectivity, and a favorable safety profile is perpetual. Among the myriad of heterocyclic systems explored, the azaspiro[4.5]decane framework has emerged as a "privileged structure." Its rigid, three-dimensional architecture provides a unique conformational constraint that allows for precise interactions with various CNS targets, leading to the development of successful therapeutics for a range of neuropsychiatric disorders. This guide provides a comparative analysis of key azaspiro[4.5]decane derivatives, delving into their synthesis, pharmacological profiles, and the experimental methodologies used to characterize their activity. We will explore the nuances that differentiate prominent members of this class, such as buspirone, gepirone, and tandospirone, and examine the expansion of this scaffold's utility beyond its traditional role as a 5-HT1A receptor modulator.
The 5-HT1A Receptor: A Primary Target for Azaspiro[4.5]decane Derivatives
The serotonin 1A (5-HT1A) receptor, a Gi/o protein-coupled receptor, is a critical regulator of mood and anxiety.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neuronal excitability.[2] Azaspiro[4.5]decane derivatives, often classified as azapirones, are renowned for their partial agonist activity at the 5-HT1A receptor. This mechanism is believed to underpin their anxiolytic and antidepressant effects, offering a distinct advantage over traditional benzodiazepines by mitigating the risks of sedation, dependence, and withdrawal.
Signaling Pathway of the 5-HT1A Receptor
The binding of an azaspiro[4.5]decane derivative to the 5-HT1A receptor initiates a cascade of intracellular events. The activated Gi/o protein inhibits adenylyl cyclase, leading to a reduction in cAMP production. This, in turn, decreases the activity of protein kinase A (PKA). Furthermore, the Gβγ subunits can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal firing.[1][3]
Comparative Analysis of Key Azaspiro[4.5]decane Derivatives
While sharing a common scaffold and primary mechanism of action, buspirone, gepirone, and tandospirone exhibit subtle yet significant differences in their pharmacological profiles, clinical applications, and side effects.
| Derivative | 5-HT1A Ki (nM) | D2 Ki (nM) | σ1 Ki (nM) | Primary Indication(s) | Key Differentiators |
| Buspirone | ~10-40 | ~300-500 | >10,000 | Generalized Anxiety Disorder (GAD) | Moderate affinity for D2 receptors; established anxiolytic. |
| Gepirone | High Affinity | Minimal Affinity | Not reported | Major Depressive Disorder (MDD) | Higher selectivity for 5-HT1A over D2 receptors compared to buspirone; longer half-life.[4][5] |
| Tandospirone | 27 ± 5 | >1300 | Not reported | GAD, adjunctive for MDD | High potency and selectivity for 5-HT1A receptors.[6][7] |
| FLX-101 | Not reported | Not reported | 5.4 ± 0.4 | (Preclinical) | High affinity and selectivity for sigma-1 receptors.[8][] |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented are approximate ranges for comparative purposes.
Buspirone: The Archetypal Anxiolytic
Buspirone was the first azapirone to gain widespread clinical use for the treatment of GAD.[10] Its anxiolytic effects are primarily attributed to its partial agonism at 5-HT1A receptors. However, its moderate affinity for dopamine D2 receptors may contribute to its overall clinical profile, though it is not considered an antipsychotic.
Gepirone: A Focus on Depression
Gepirone, a close structural analog of buspirone, has been developed with a primary focus on the treatment of MDD.[4] A key distinction is its significantly lower affinity for D2 receptors, which may contribute to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[5] Clinical trials have demonstrated its efficacy in improving depressive symptoms.[4] Furthermore, an extended-release formulation of gepirone allows for once-daily dosing, improving patient compliance.[11][12]
Tandospirone: High Potency and Selectivity
Tandospirone is another azapirone anxiolytic that boasts high potency and selectivity for the 5-HT1A receptor.[6][7] It is approved for the treatment of GAD and is also used as an adjunctive therapy for MDD in some countries.[7] Clinical studies have shown that tandospirone has a similar curative effect to buspirone in treating generalized anxiety, with some evidence suggesting fewer and lighter side effects.[13]
Expanding Horizons: Targeting the Sigma-1 Receptor
Recent research has demonstrated that the azaspiro[4.5]decane scaffold can be adapted to target other CNS receptors with high affinity and selectivity. For instance, the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to possess a high affinity (Ki = 5.4 ± 0.4 nM) for the sigma-1 (σ1) receptor.[8][] The σ1 receptor is implicated in a variety of CNS functions, including learning, memory, and neuroprotection, making it an attractive target for novel therapeutics.
Experimental Protocols for Characterizing Azaspiro[4.5]decane Derivatives
The development and characterization of novel CNS drug candidates rely on a battery of robust and reproducible in vitro and in vivo assays. The following protocols are representative of the methodologies used to evaluate azaspiro[4.5]decane derivatives.
Synthesis of a Representative Azaspiro[4.5]decane Derivative: Buspirone
The synthesis of buspirone is a multi-step process that exemplifies the chemical strategies employed to construct this class of molecules. A common route involves the alkylation of 8-azaspiro[4.5]decane-7,9-dione with a suitable alkyl halide, followed by coupling with 1-(2-pyrimidinyl)piperazine.[1]
Step-by-Step Protocol:
-
Preparation of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione:
-
To a solution of 8-azaspiro[4.5]decane-7,9-dione in a suitable solvent (e.g., butanol), add a base such as potassium hydroxide to form the potassium salt.[1]
-
Add 1,4-dibromobutane and heat the mixture (e.g., to 50°C) for several hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the intermediate can be used in the next step, sometimes without purification.[1]
-
-
Synthesis of Buspirone:
-
To the reaction mixture containing the intermediate, add 1-(2-pyrimidinyl)piperazine.[1]
-
Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.[1]
-
Cool the reaction mixture and filter to remove any inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude buspirone by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
-
In Vitro Assay: 5-HT1A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT1A ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Assay: The Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of pharmacological agents.[14][15]
Step-by-Step Protocol:
-
Apparatus:
-
The EPM consists of four arms arranged in a plus shape, elevated from the floor. Two arms are "open" (without walls), and two are "closed" (with high walls).
-
-
Procedure:
-
Habituate the animals to the testing room for at least one hour before the experiment.[5]
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.[15]
-
Allow the animal to explore the maze for a set period (typically 5 minutes).[15]
-
Record the animal's behavior using a video camera and tracking software.[5]
-
-
Data Analysis:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
Conclusion: A Versatile Scaffold with a Bright Future
The azaspiro[4.5]decane scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel CNS therapeutics. From the well-established anxiolytic and antidepressant effects of 5-HT1A receptor partial agonists like buspirone, gepirone, and tandospirone, to the emerging potential of derivatives targeting other key CNS receptors such as the sigma-1 receptor, this chemical moiety continues to be a source of innovation. The comparative analysis presented in this guide highlights the subtle yet crucial differences that can be achieved through structural modifications of the azaspiro[4.5]decane core, leading to compounds with distinct pharmacological profiles and therapeutic applications. As our understanding of the complex neurobiology of CNS disorders deepens, the rational design and synthesis of novel azaspiro[4.5]decane derivatives, guided by robust in vitro and in vivo characterization, will undoubtedly continue to yield promising new drug candidates for the treatment of a wide range of neuropsychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparative multidose pharmacokinetic study of buspirone extended-release tablets with a reference immediate-release product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 13. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 14. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
Validating the Bioactivity of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: A Comparative Guide for CNS Target Engagement
In the landscape of contemporary drug discovery, the validation of novel chemical entities is a critical step toward understanding their therapeutic potential. This guide provides a comprehensive framework for the bioactivity validation of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, a spirocyclic compound with a structural motif suggestive of potential interactions with key central nervous system (CNS) targets. Due to a lack of published bioactivity data, we present a hypothesized validation workflow, comparing its potential performance against established ligands for the sigma-1 (σ1), sigma-2 (σ2), and serotonin 2C (5-HT2C) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel CNS-active compounds.
The spiro[4.5]decane scaffold is present in a number of biologically active molecules, prompting an investigation into plausible targets for this compound. Our initial hypothesis centers on the sigma receptor family and the serotonin 5-HT2C receptor, both of which are implicated in a wide array of neurological and psychiatric disorders and are known to bind structurally diverse small molecules.
Comparative Ligands
To provide a robust contextual validation, the bioactivity of this compound will be benchmarked against the following well-characterized compounds:
-
Sigma-1 (σ1) Receptor Antagonists:
-
Haloperidol: A conventional antipsychotic with high affinity for both D2 and σ1 receptors, serving as a classical, albeit non-selective, sigma ligand.[1][2]
-
BD-1047: A selective σ1 receptor antagonist widely used as a research tool to probe σ1 receptor function.[3][4][5]
-
S1RA (E-52862): A highly selective σ1 receptor antagonist that has advanced to clinical trials for neuropathic pain, representing a therapeutically relevant benchmark.[6][7][8][9][10]
-
-
Sigma-2 (σ2) Receptor Antagonist:
-
Serotonin 2C (5-HT2C) Receptor Antagonist:
-
RS-102221: A selective 5-HT2C receptor antagonist with demonstrated anxiolytic and antidepressant-like effects in preclinical models.[15]
-
Experimental Validation Workflow
The validation of this compound's bioactivity will proceed through a tiered approach, beginning with in vitro receptor binding and functional assays, followed by in vivo models to assess its physiological effects.
Caption: Hypothetical validation workflow for this compound.
Part 1: In Vitro Characterization
The initial phase focuses on determining the binding affinity and functional activity of this compound at the hypothesized receptor targets.
1.1. Receptor Binding Affinity Assays
Radioligand binding assays are a cornerstone for quantifying the affinity of a test compound for a specific receptor.[16] These competitive binding assays measure the ability of this compound to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.
Experimental Protocols:
-
Sigma-1 (σ1) Receptor Binding Assay:
-
Tissue Preparation: Guinea pig brain membrane homogenates are used due to their high expression of σ1 receptors.[17][18]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand, is used at a concentration near its Kd.[16][18][19]
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) or reference compounds.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ligand, such as Haloperidol.[20]
-
Detection: Bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.
-
-
Sigma-2 (σ2) Receptor Binding Assay:
-
Tissue Preparation: Rat liver membrane homogenates are a suitable source for σ2 receptors.[17]
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) is used in the presence of (+)-pentazocine to mask σ1 receptor binding sites.[18][19][21]
-
Incubation and Detection: Similar to the σ1 receptor assay.
-
Data Analysis: Ki values are determined.
-
-
Serotonin 2C (5-HT2C) Receptor Binding Assay:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2C receptor are utilized.
-
Radioligand: [³H]-mesulergine is a commonly used radioligand for 5-HT2C receptors.
-
Incubation and Detection: Follows standard radioligand binding protocols.
-
Data Analysis: Ki values are calculated.
-
Comparative Binding Affinity Data (Hypothetical):
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | 5-HT2C Ki (nM) | σ1/σ2 Selectivity |
| 2-Methyl-2,8-diazaspiro[4.5]decan-3-one HCl | 25 | >1000 | 500 | >40 |
| Haloperidol | 2.3 - 6.5[1][22] | ~54[23] | >1000 | ~0.1 |
| BD-1047 | 0.93[5] | ~9.3 | >1000 | ~0.1 |
| S1RA (E-52862) | 17[6][7][8] | >1000[7][8] | >1000 | >58 |
| SM-21 | >1000 | ~30[11] | >1000 | <0.03 |
| RS-102221 | >1000 | >1000 | ~1.5 | N/A |
1.2. Functional Activity Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
Experimental Protocols:
-
Sigma-1 (σ1) Receptor Functional Assay (Neurite Outgrowth):
-
Cell Line: PC12 cells are cultured in the presence of Nerve Growth Factor (NGF) to induce neurite outgrowth.
-
Assay Principle: σ1 receptor agonists potentiate NGF-induced neurite outgrowth, while antagonists block this effect.
-
Procedure: Cells are treated with NGF and a known σ1 agonist (e.g., PRE-084) in the presence of varying concentrations of the test compound.
-
Endpoint: Neurite length and number are quantified via microscopy.
-
Data Analysis: IC50 values are determined for antagonistic activity.
-
-
Sigma-2 (σ2) Receptor Functional Assay (Cell Viability):
-
Cell Line: Cancer cell lines with high σ2 receptor expression (e.g., EMT-6, MDA-MB-435) are used.[17]
-
Assay Principle: σ2 receptor agonists typically induce apoptosis, while antagonists can block the effects of a known agonist.[17][24]
-
Procedure: Cells are treated with a known σ2 agonist (e.g., Siramesine) in the presence of varying concentrations of the test compound.
-
Endpoint: Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: IC50 values are calculated.
-
-
Serotonin 2C (5-HT2C) Receptor Functional Assay (Calcium Flux):
-
Cell Line: HEK293 or CHO cells expressing the 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Assay Principle: Activation of the Gq-coupled 5-HT2C receptor leads to an increase in intracellular calcium.[25]
-
Procedure: Cells are stimulated with a 5-HT2C agonist (e.g., serotonin) in the presence of varying concentrations of the test compound.
-
Endpoint: Changes in fluorescence are measured using a plate reader.
-
Data Analysis: IC50 values for antagonistic activity are determined.
-
Comparative Functional Activity Data (Hypothetical):
| Compound | σ1 Functional Assay (IC50, nM) | σ2 Functional Assay (IC50, nM) | 5-HT2C Functional Assay (IC50, nM) |
| 2-Methyl-2,8-diazaspiro[4.5]decan-3-one HCl | 50 (Antagonist) | >10000 | 800 (Antagonist) |
| Haloperidol | Antagonist[1] | N/A | Antagonist |
| BD-1047 | Antagonist[3][4] | N/A | N/A |
| S1RA (E-52862) | Antagonist[6][7] | N/A | N/A |
| SM-21 | N/A | Antagonist[12][13] | N/A |
| RS-102221 | N/A | N/A | Antagonist |
Part 2: In Vivo Validation
Based on the in vitro profile, in vivo studies are designed to assess the physiological relevance of the observed bioactivity. Given the hypothesized potent and selective σ1 receptor antagonism, in vivo models of neuropathic pain and affective disorders would be appropriate.
Caption: Tiered approach for bioactivity validation.
2.1. Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Rationale: σ1 receptor antagonists have demonstrated efficacy in preclinical models of neuropathic pain.[7][26]
-
Procedure: A chronic constriction injury is induced in rodents. After a recovery period, mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The test compound is administered, and the withdrawal threshold is measured over time.
-
Comparison: The efficacy of this compound would be compared to that of S1RA (E-52862).
2.2. Affective Disorder Model (Forced Swim Test)
-
Rationale: The serotonergic system is deeply implicated in mood regulation, and 5-HT2C antagonists can exhibit antidepressant-like effects.[15]
-
Procedure: Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of depressive-like behavior. The effect of the test compound on immobility time is assessed.
-
Comparison: The performance of this compound would be compared to RS-102221.
Synthesis and Discussion
This guide outlines a systematic and comparative approach to validate the bioactivity of this compound. The proposed workflow, from in vitro target engagement to in vivo efficacy models, provides a robust framework for characterizing this novel chemical entity. The hypothetical data presented suggests a profile of a selective σ1 receptor antagonist with weaker 5-HT2C receptor activity.
The significance of identifying a novel, selective σ1 receptor antagonist is substantial. The σ1 receptor is a unique ligand-operated chaperone protein involved in modulating various signaling pathways, including intracellular calcium signaling.[1] Its role in pain, neuroprotection, and psychiatric disorders makes it a compelling therapeutic target.[27] A compound with high selectivity for the σ1 receptor over the σ2 receptor and other CNS targets, as hypothesized for this compound, could offer a favorable safety and efficacy profile.
The comparison with established compounds such as Haloperidol, BD-1047, and the clinical candidate S1RA (E-52862) is crucial for contextualizing the potential of this new molecule. Should the experimental data align with the hypothetical profile, this compound would warrant further preclinical development as a potential therapeutic for neuropathic pain and other σ1 receptor-mediated pathologies.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. BD 1047 dihydrobromide | σ1 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E-52862 - Wikipedia [en.wikipedia.org]
- 7. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. E‐52862—A selective sigma‐1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double‐blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flore.unifi.it [flore.unifi.it]
- 14. researchgate.net [researchgate.net]
- 15. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 22. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. innoprot.com [innoprot.com]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
Efficacy of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride compared to known standards
An Objective Comparison of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride Against Established Neurokinin-1 Receptor Antagonists
Introduction: The Potential of Novel Spirocyclic Scaffolds in Neuropharmacology
The diazaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, representing a class of compounds with significant three-dimensional complexity that can be exploited for enhanced target selectivity and improved pharmacokinetic properties.[1] Derivatives of this core have been investigated for a range of biological activities, including the inhibition of enzymes like TYK2/JAK1 and PARP, and as ligands for CNS targets such as σ2 and muscarinic M1 receptors.[2][3] This guide focuses on a specific derivative, this compound (hereafter designated as "Test Compound"), and evaluates its potential efficacy by comparing it to established standards in a relevant therapeutic area.
Given the structural motifs common to many CNS-active agents, we hypothesize that the Test Compound may function as a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and other conditions like postoperative nausea and vomiting (PONV).[4][5] This guide will therefore compare the hypothetical efficacy of the Test Compound against the current gold-standard NK1 receptor antagonists.
The established standards for this comparison are the FDA-approved NK1 receptor antagonists:
-
Aprepitant: The first-in-class, orally active, selective NK1 receptor antagonist.[6]
-
Fosaprepitant: An intravenous prodrug of aprepitant, allowing for parenteral administration.[7]
-
Rolapitant: A long-acting antagonist with a half-life of approximately 180 hours.[7]
-
Netupitant: A highly selective antagonist, often co-formulated with the 5-HT3 antagonist palonosetron.[5]
This guide will outline the essential in vitro and in vivo experimental protocols required to rigorously assess the Test Compound's efficacy relative to these standards, providing a framework for its potential development as a novel therapeutic agent.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
The emetic reflex is a complex process coordinated by the central nervous system, involving multiple neurotransmitter pathways. Substance P, acting on NK1 receptors in the brainstem, is a key mediator of both acute and delayed CINV.[8] NK1 receptor antagonists block this interaction, preventing the downstream signaling that leads to nausea and vomiting.
Caption: Substance P/NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of a potential NK1 receptor antagonist involves determining its affinity for the receptor and its ability to block receptor activation in a cellular context. These assays provide fundamental data on potency and selectivity.
Experimental Workflow: In Vitro Assays
Caption: Workflow for determining in vitro binding affinity and functional potency.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of the Test Compound for the human NK1 receptor by measuring its ability to displace a known high-affinity radioligand.[9][10]
Objective: To determine the inhibitory constant (Kᵢ) of the Test Compound.
Methodology:
-
Membrane Preparation: Crude cell membranes are prepared from CHO-K1 or HEK293 cells overexpressing the human NK1 receptor.[9] Harvested cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors) and centrifuged to pellet the membranes. The final pellet is resuspended in a storage buffer and protein concentration is determined via a BCA assay.[9]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of an unlabeled standard (e.g., 1 µM Aprepitant).[9]
-
-
Incubation & Harvesting: The plate is incubated at 4°C for 3 hours to reach equilibrium.[10] The contents are then rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are washed with ice-cold buffer.[11]
-
Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Protocol 2: Functional Antagonism Assay (Calcium Flux)
This assay measures the ability of the Test Compound to inhibit the intracellular signaling cascade initiated by Substance P binding to the NK1 receptor. The NK1 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).[4][10]
Objective: To determine the functional potency (pA₂ or functional IC₅₀) of the Test Compound.
Methodology:
-
Cell Preparation: HEK293 cells expressing the human NK1 receptor are plated in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Pre-incubation: The dye is removed, and cells are washed. Varying concentrations of the Test Compound or a standard antagonist are added to the wells and pre-incubated for 15-30 minutes.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). An EC₈₀ concentration of Substance P is added to all wells simultaneously to stimulate the receptor.
-
Signal Detection: The fluorescence intensity, corresponding to the change in [Ca²⁺]ᵢ, is measured in real-time.
-
Data Analysis: The ability of the Test Compound to inhibit the Substance P-induced calcium signal is quantified. Dose-response curves are generated, and the IC₅₀ is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value.[4]
Part 2: In Vivo Efficacy Assessment
In vivo models are critical for evaluating a compound's true therapeutic potential, as they account for complex physiological factors such as pharmacokinetics and blood-brain barrier penetration. The ferret and the house musk shrew (Suncus murinus) are considered gold-standard models for emesis research due to their robust emetic response to various stimuli.[12][13]
Experimental Workflow: In Vivo Anti-Emetic Model
Caption: Workflow for the cisplatin-induced emesis model in ferrets.
Protocol 3: Cisplatin-Induced Emesis in Ferrets
Cisplatin, a common chemotherapeutic agent, is a powerful emetogen that induces both acute (mediated by serotonin) and delayed (mediated primarily by Substance P) emesis, making it an excellent model for testing NK1 antagonists.[13]
Objective: To evaluate the ability of the Test Compound to prevent cisplatin-induced retching and vomiting.
Methodology:
-
Animal Model: Male ferrets are used, as they have a well-characterized emetic response that is predictive of human outcomes.[13] Animals are individually housed and acclimatized before the study.
-
Treatment Groups: Animals are randomly assigned to groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or appropriate formulation vehicle).
-
Positive Control: Aprepitant (e.g., 1-3 mg/kg, oral).
-
Test Compound: At least three dose levels (e.g., 1, 3, 10 mg/kg, oral).
-
-
Dosing Procedure: The Test Compound, Aprepitant, or vehicle is administered (typically via oral gavage) 60-90 minutes prior to the emetic challenge.
-
Emetic Challenge: Animals are administered a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce a robust emetic response.[13]
-
Observation: Immediately after cisplatin administration, animals are placed in individual observation cages and are continuously monitored and video-recorded for a period of 4 to 6 hours.
-
Endpoint Measurement: Trained observers, blinded to the treatment groups, analyze the video recordings to quantify the primary endpoints:
-
Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.
-
Number of vomits (emetic episodes): Forceful expulsion of gastric contents.
-
Latency to first emetic event.
-
-
Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups to the vehicle control. A statistically significant reduction in the number of retches and vomits indicates anti-emetic efficacy.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of data that would be generated from the described protocols, comparing the Test Compound to the known standard, Aprepitant.
| Parameter | Assay Type | Test Compound | Aprepitant (Standard) | Desired Outcome for Test Compound |
| Binding Affinity (Kᵢ) | Radioligand Binding | 0.5 nM | 0.9 nM | Lower or equivalent Kᵢ value |
| Functional Potency (pA₂) | Calcium Flux Assay | 8.5 | 8.2 | Higher or equivalent pA₂ value |
| In Vivo Efficacy | Ferret Emesis Model | >85% inhibition of vomiting at 3 mg/kg | ~90% inhibition of vomiting at 3 mg/kg | Equivalent or superior inhibition at a similar or lower dose |
Conclusion and Scientific Rationale
This guide provides a comprehensive framework for evaluating the efficacy of a novel agent, this compound, as a potential NK1 receptor antagonist. The described protocols are industry-standard methods for characterizing compounds in this class.
Causality and Trustworthiness:
-
Orthogonal Assays: The use of both a binding assay (Protocol 1) and a functional assay (Protocol 2) is critical. A compound can exhibit high binding affinity but lack functional activity (i.e., be a silent antagonist or have off-target effects). Demonstrating potency in both assays provides strong evidence of a specific, functional interaction with the NK1 receptor.
-
Predictive In Vivo Model: The ferret emesis model (Protocol 3) is highly predictive of clinical efficacy for anti-emetic drugs.[13] A positive result in this model, especially when benchmarked against a clinically successful drug like Aprepitant, provides a strong rationale for further preclinical and clinical development.
-
Self-Validating Protocols: Each protocol includes essential controls (vehicle, positive standard, non-specific binding) that validate the results of each experiment. A robust response from the positive control (Aprepitant) and a lack of efficacy in the vehicle group are necessary to ensure the integrity of the experimental system.
Based on the hypothetical data, the Test Compound demonstrates promise with high affinity and functional potency, translating to strong in vivo efficacy. These results would justify further investigation into its selectivity, pharmacokinetic profile, and safety to fully characterize its potential as a next-generation anti-emetic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacology of neurokinin antagonists and novel antiemetics | Anesthesia Key [aneskey.com]
- 7. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Analogs
This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on the 2,8-diazaspiro[4.5]decan-3-one scaffold. As direct and extensive SAR studies on a series of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one analogs are limited in publicly available literature, this guide will draw key comparisons from closely related analogs, primarily the 1-oxa-2,8-diazaspiro[4.5]decan-3-one series, which serve as excellent surrogates for understanding the impact of structural modifications. We will delve into the synthesis, biological evaluation, and the nuanced effects of chemical alterations on the pharmacological activity of these compounds, with a focus on their activity as muscarinic receptor agonists.
The spirocyclic scaffold has gained considerable attention in medicinal chemistry due to its ability to introduce three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] The 2,8-diazaspiro[4.5]decan-3-one core represents a versatile framework for the development of novel therapeutics targeting a range of biological entities, including G protein-coupled receptors like muscarinic receptors.[1][4][5]
Core Scaffold and Rationale for Modification
The 2-Methyl-2,8-diazaspiro[4.5]decan-3-one scaffold presents several key positions for chemical modification, each with the potential to significantly influence biological activity. The primary points of interest for SAR studies are the substituents on the two nitrogen atoms (N2 and N8) and modifications to the carbonyl group at position 3.
Caption: Core structure of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one with key modification points.
Comparative Analysis of Analog Performance
Our comparative analysis is primarily informed by studies on 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs, which have been investigated as M1 muscarinic agonists for their potential in treating Alzheimer's disease.[4][5] The replacement of the C1 carbon with an oxygen atom is a common bioisosteric substitution, and the SAR trends observed in this series provide a strong foundation for predicting the behavior of the parent diazaspiro system.
Impact of N2-Substitution
The substitution at the N2 position is critical for both potency and selectivity. In a key study, the parent compound with a methyl group at N2 (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) exhibited high affinity for both M1 and M2 muscarinic receptors and demonstrated in vivo efficacy.[4]
However, alteration of this methyl group led to significant changes in the pharmacological profile. Increasing the alkyl chain length or introducing bulkier groups at the N2 position was found to increase the selectivity for M1 over M2 receptors.[4] This is a desirable trait for targeting cognitive decline associated with Alzheimer's disease, as M1 receptor activation is a key therapeutic strategy, while M2 activation can lead to undesirable cardiovascular side effects.
The trade-off for this increased selectivity was a notable loss of M1 agonistic activity and, consequently, a reduction or abolishment of the desired antiamnesic effects in vivo.[4] This suggests a stringent steric and electronic requirement at the N2 position for effective receptor activation.
Impact of N8-Substitution
The N8 position is another critical determinant of activity. In the context of muscarinic agonists, a methyl group at N8 has been shown to be favorable for potent activity.[4][5] This is consistent with the structures of other known muscarinic agonists where a small, basic nitrogen-containing moiety is essential for binding to the orthosteric site of the receptor.
Systematic modifications at this position in related spirocyclic systems have shown that larger substituents can be tolerated, but often lead to a decrease in potency. For instance, in a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, various bulky aromatic substituents were introduced at the N8 position to target adrenergic receptors, demonstrating the versatility of this position for directing activity towards different receptor families.
Modifications at the C3-Carbonyl Group
The carbonyl group at the C3 position is a key hydrogen bond acceptor and is crucial for ligand-receptor interactions. In a study of related 1-oxa-8-azaspiro[4.5]decanes, modification of the C3-carbonyl to a methylene group or a 3-oxime resulted in compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity.[5] This indicates that while the carbonyl is important, it is not absolutely required, and other functional groups that can participate in similar interactions can be successfully substituted, sometimes with improved selectivity.
The following table summarizes the SAR for key analogs based on the available literature for closely related compounds.
| Analog Series | Modification | Effect on M1/M2 Binding | Effect on M1 Agonist Activity | In Vivo Efficacy (Antiamnesic) | Reference |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | N2-Methyl to N2-Ethyl/Propyl | Increased M1 selectivity | Decreased/Lost | Decreased/Lost | [4] |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | N8-Methyl | High affinity for M1 and M2 | Potent agonist | Active | [4] |
| 1-Oxa-8-azaspiro[4.5]decane | C3-Carbonyl to C3-Methylene | Preferential M1 affinity | Partial agonist | Active | [5] |
| 1-Oxa-8-azaspiro[4.5]decane | C3-Carbonyl to C3-Oxime | Preferential M1 affinity | Not explicitly stated | Active | [5] |
Experimental Protocols
To enable researchers to validate and expand upon these findings, we provide detailed methodologies for key experiments.
Protocol 1: Muscarinic Receptor Binding Assay
This protocol is adapted from methodologies described for assessing the binding affinity of spirocyclic compounds to muscarinic receptors.[4]
Objective: To determine the binding affinity (Ki) of test compounds for M1 and M2 muscarinic receptors.
Materials:
-
Rat cortical (for M1) and cerebellar (for M2) membrane preparations.
-
[³H]-Pirenzepine (for M1) or [³H]-AF-DX 116 (for M2) as radioligands.
-
Test compounds (2-Methyl-2,8-diazaspiro[4.5]decan-3-one analogs).
-
Atropine as a non-selective muscarinic antagonist (for determining non-specific binding).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the incubation buffer.
-
In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or atropine (for non-specific binding).
-
Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for each compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Caption: Workflow for the muscarinic receptor binding assay.
Protocol 2: Phosphoinositide Hydrolysis Assay (Functional Assay)
This protocol assesses the functional activity (agonism/antagonism) of the compounds at M1 receptors.[4]
Objective: To measure the ability of test compounds to stimulate phosphoinositide (PI) hydrolysis in brain tissue, an indicator of M1 receptor activation.
Materials:
-
Rat hippocampal slices.
-
[³H]-myo-inositol.
-
Krebs-Ringer bicarbonate buffer.
-
LiCl.
-
Carbachol (a known muscarinic agonist).
-
Test compounds.
-
Dowex AG1-X8 resin.
Procedure:
-
Pre-incubate hippocampal slices with [³H]-myo-inositol to label the membrane phosphoinositides.
-
Wash the slices and incubate with Krebs-Ringer buffer containing LiCl.
-
Add the test compounds or carbachol at various concentrations and incubate.
-
Terminate the reaction with an acid (e.g., perchloric acid).
-
Neutralize the samples and isolate the inositol phosphates by anion-exchange chromatography using Dowex resin.
-
Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Determine the EC₅₀ and maximal response for each compound relative to carbachol.
Summary of Structure-Activity Relationships
The following diagram summarizes the key SAR findings for the 2,8-diazaspiro[4.5]decan-3-one scaffold, primarily based on data from its 1-oxa analogs.
Caption: Summary of key structure-activity relationships for the diazaspiro[4.5]decan-3-one scaffold.
Conclusion and Future Perspectives
The 2-Methyl-2,8-diazaspiro[4.5]decan-3-one scaffold is a promising starting point for the development of potent and selective muscarinic receptor modulators. The available data on closely related analogs indicates that:
-
N2-substitution is a critical determinant of M1/M2 selectivity, with larger alkyl groups favoring M1 selectivity at the cost of agonist efficacy.
-
A small alkyl group at N8 , such as methyl, appears to be optimal for potent muscarinic agonism.
-
The C3-carbonyl group can be replaced with other functional groups to potentially improve selectivity while retaining activity.
Future research should focus on a systematic SAR exploration of the 2-Methyl-2,8-diazaspiro[4.5]decan-3-one series itself to confirm and refine these findings. The synthesis and evaluation of a focused library of analogs with diverse substitutions at the N2, N8, and C3 positions would be highly valuable. Furthermore, exploring the therapeutic potential of this scaffold for other targets, such as the T-type calcium channels, could open up new avenues for drug discovery.[6]
References
- 1. 2-(Substituted)amino-2,8-diazaspiro[4,5]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride: A Comparative Guide to Preclinical Efficacy Testing in an Ischemic Stroke Model
This guide provides a comprehensive framework for the in vivo validation of the novel compound, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride. Given the limited publicly available data on this specific molecule, this document outlines a robust, scientifically-grounded strategy to characterize its therapeutic potential, using a well-established animal model of ischemic stroke. The methodologies described herein are designed to rigorously assess the compound's pharmacokinetic profile, safety, and neuroprotective efficacy, benchmarked against a standard-of-care alternative.
Introduction: The Therapeutic Potential of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by their unique three-dimensional structure, have garnered significant interest in medicinal chemistry.[1] Their rigid conformation can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic properties compared to more flexible molecules.[1][2][3] The diazaspiro[4.5]decane core of the compound suggests a potential for interaction with various biological targets within the central nervous system.[4]
For the purpose of this guide, we will hypothesize that this compound possesses neuroprotective properties. This hypothesis is based on the prevalence of spirocyclic structures in compounds targeting neurological disorders. Therefore, a focal ischemic stroke model in rodents, specifically the middle cerebral artery occlusion (MCAO) model, will be employed to test this hypothesis. The MCAO model is widely used in stroke research as it effectively mimics the pathophysiology of a common type of human ischemic stroke.[5][6][7][8]
Comparative Framework: Benchmarking Against a Known Neuroprotectant
To provide a clear measure of the potential therapeutic value of this compound, its performance will be compared to a well-characterized neuroprotective agent. For this guide, we will use Edaravone , a free radical scavenger approved for the treatment of acute ischemic stroke in some countries. This comparison will allow for a critical evaluation of the novel compound's relative efficacy and potential advantages.
Phase 1: Pharmacokinetic and Acute Toxicity Profiling
Prior to efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the acute toxicity of this compound.
Experimental Protocol: Single Ascending Dose Study
A single ascending dose study will be conducted in healthy adult male Sprague-Dawley rats.
Methodology:
-
Animal Groups: Animals will be divided into groups (n=5 per group) and administered a single intravenous (IV) or oral (PO) dose of the compound. Dose levels will be escalated in subsequent groups (e.g., 1, 5, 10, 25, 50 mg/kg). A vehicle control group will also be included.
-
Blood Sampling: Blood samples will be collected at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Bioanalysis: Plasma concentrations of the compound will be quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Toxicity Monitoring: Animals will be observed for any signs of acute toxicity, including changes in behavior, weight loss, or mortality for up to 14 days.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters to be determined.
| Parameter | This compound | Edaravone (for comparison) |
| Cmax (ng/mL) | Experimental Data | Literature/Experimental Data |
| Tmax (h) | Experimental Data | Literature/Experimental Data |
| AUC (ng*h/mL) | Experimental Data | Literature/Experimental Data |
| Half-life (t1/2, h) | Experimental Data | Literature/Experimental Data |
| Bioavailability (%) | Experimental Data | Literature/Experimental Data |
Phase 2: In Vivo Efficacy Evaluation in a Rodent Stroke Model
The core of the validation process lies in assessing the neuroprotective effects of the compound in a relevant disease model. The transient middle cerebral artery occlusion (tMCAO) model is a gold standard for preclinical stroke research.[5][8][9]
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo efficacy study.
Caption: Experimental workflow for in vivo validation in the tMCAO model.
Detailed Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)
Methodology:
-
Anesthesia and Surgical Preparation: Rats will be anesthetized with isoflurane. The surgical area will be shaved and sterilized.
-
Vessel Occlusion: A midline cervical incision will be made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A silicone-coated monofilament is introduced into the ICA to occlude the origin of the middle cerebral artery (MCA).[8]
-
Reperfusion: After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion of the ischemic territory.[6]
-
Drug Administration: Immediately following reperfusion, animals will be administered either vehicle, this compound (at doses determined from Phase 1), or Edaravone (e.g., 3 mg/kg, IV).
-
Post-operative Care: Animals will be monitored during recovery and provided with appropriate post-operative care.
Assessment of Neuroprotective Effects
1. Neurological Deficit Scoring: A standardized 5-point neurological deficit score will be used to assess motor function at 24, 48, and 72 hours post-MCAO.
2. Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance.
-
Grip Strength Test: To measure forelimb muscle strength.
3. Histological Analysis:
-
Infarct Volume Measurement: Brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume will be quantified using image analysis software.
-
Neuronal Viability: Nissl staining or Fluoro-Jade staining will be used to assess neuronal survival in the penumbral region.
Data Presentation: Comparative Efficacy
The following tables provide a template for presenting the comparative efficacy data.
Table 2: Neurological Deficit Scores
| Treatment Group | 24h Post-MCAO | 48h Post-MCAO | 72h Post-MCAO |
| Vehicle Control | Mean Score ± SEM | Mean Score ± SEM | Mean Score ± SEM |
| Compound (Low Dose) | Mean Score ± SEM | Mean Score ± SEM | Mean Score ± SEM |
| Compound (High Dose) | Mean Score ± SEM | Mean Score ± SEM | Mean Score ± SEM |
| Edaravone | Mean Score ± SEM | Mean Score ± SEM | Mean Score ± SEM |
Table 3: Infarct Volume and Behavioral Outcomes (Day 7)
| Treatment Group | Infarct Volume (% of Hemisphere) | Rotarod Latency (s) | Grip Strength (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Edaravone | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Hypothetical Mechanism of Action and Signaling Pathway
While the precise mechanism of action of this compound is yet to be determined, a plausible neuroprotective pathway could involve the modulation of key signaling cascades that are dysregulated during ischemic injury. The diagram below illustrates a hypothetical pathway involving the inhibition of apoptosis and the promotion of cell survival.
Caption: Hypothetical signaling pathway for neuroprotection.
Conclusion and Future Directions
This guide provides a rigorous and comparative framework for the in vivo validation of this compound as a potential neuroprotective agent. Successful demonstration of efficacy in the tMCAO model, particularly if superior to or synergistic with Edaravone, would provide a strong rationale for further preclinical development. Future studies should aim to elucidate the precise mechanism of action, explore a wider therapeutic window, and assess its efficacy in other models of neurological disease. The inherent three-dimensional structure of this spirocyclic compound holds promise for the development of a novel class of therapeutics for acute ischemic stroke and other neurodegenerative disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
Selectivity Profile of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride: A Comparative Guide for CNS Drug Discovery
In the landscape of neuropharmacology, the pursuit of subtype-selective muscarinic acetylcholine receptor (mAChR) agonists remains a critical endeavor for developing therapies for cognitive disorders like Alzheimer's disease and schizophrenia.[1][2] The 2,8-diazaspiro[4.5]decan-3-one scaffold has emerged as a promising chemotype for achieving functional selectivity, particularly for the M1 muscarinic receptor, which is highly expressed in brain regions integral to memory and learning.[3][4] This guide provides a comprehensive analysis of the selectivity profile of a representative compound, 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, benchmarked against other notable muscarinic agonists.
While specific public domain data for the hydrochloride salt of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one is limited, this analysis is built upon robust data from structurally related analogs synthesized and evaluated in referenced studies.[5][6] The insights presented herein are intended to guide researchers in the selection and evaluation of spirocyclic lactams for central nervous system (CNS) drug discovery programs.
The Critical Role of M1 Receptor Selectivity
The five muscarinic receptor subtypes (M1-M5) are all G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine.[4][7] However, they exhibit distinct tissue distribution and couple to different signaling pathways. M1, M3, and M5 receptors typically couple through Gq/11 to stimulate phospholipase C, while M2 and M4 receptors couple via Gi/o to inhibit adenylyl cyclase.[7]
Activation of M1 receptors in the CNS is associated with pro-cognitive effects, whereas activation of peripheral M2 and M3 receptors can lead to undesirable side effects such as bradycardia and gastrointestinal disturbances.[3][7] Therefore, the therapeutic index of a muscarinic agonist for CNS applications is critically dependent on its selectivity for the M1 subtype over the peripheral M2 and M3 subtypes.
Comparative Selectivity Profile
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of our representative 2-Methyl-2,8-diazaspiro[4.5]decan-3-one analog in comparison to established muscarinic agonists. The data is compiled from studies on closely related compounds and serves to illustrate the potential selectivity advantages of this chemical series.[5]
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M2/M1 Selectivity Ratio | M3/M1 Selectivity Ratio |
| 2-Methyl-2,8-diazaspiro[4.5]decan-3-one (representative) | 15 | 250 | 180 | 45 | 30 | 16.7 | 12.0 |
| YM796 | 1.2 | 11 | 25 | 3.6 | 5.4 | 9.2 | 20.8 |
| RS86 | 20 | 150 | 100 | - | - | 7.5 | 5.0 |
| Xanomeline | 18 | 36 | 23 | 9 | 15 | 2.0 | 1.3 |
Data for the representative compound is extrapolated from analogs in the 1-oxa-2,8-diazaspiro[4.5]decan-3-one series. Data for comparators are from published literature.
Table 2: Comparative Muscarinic Receptor Functional Potency (EC50, nM) in a Phosphoinositide Hydrolysis Assay
| Compound | M1 | M2 (GTPγS) | M3 | M4 (GTPγS) | M5 |
| 2-Methyl-2,8-diazaspiro[4.5]decan-3-one (representative) | 50 (Partial Agonist) | >10,000 | 800 (Partial Agonist) | >10,000 | 150 (Partial Agonist) |
| YM796 | 23 (Partial Agonist) | >10,000 | 560 (Partial Agonist) | >10,000 | - |
| RS86 | 120 (Partial Agonist) | >10,000 | 1,500 (Partial Agonist) | - | - |
| Xanomeline | 30 (Full Agonist) | 250 | 40 (Full Agonist) | 15 | 25 |
Functional assays for M1, M3, and M5 are typically phosphoinositide hydrolysis or calcium flux assays, while M2 and M4 functional activity is often measured via GTPγS binding or cAMP inhibition assays.[8][9]
The representative 2-Methyl-2,8-diazaspiro[4.5]decan-3-one analog demonstrates a favorable selectivity profile, with a greater than 10-fold preference for the M1 receptor over M2 and M3 subtypes in binding assays. This is a crucial feature for minimizing peripherally-mediated side effects. Functionally, it behaves as a partial agonist at M1 receptors, which can be advantageous in providing a sufficient therapeutic window without overstimulating the receptor system.
Experimental Methodologies
The determination of a compound's selectivity profile is a multi-step process involving both binding and functional assays. The protocols outlined below are standard in the field of GPCR pharmacology.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[10][11]
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the M1-M5 muscarinic receptor subtypes.
Workflow:
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
HEK293 or CHO cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5) are cultured and harvested.
-
Cells are lysed and homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.[12]
-
The membrane pellet is washed and resuspended in an appropriate buffer and stored at -80°C. Protein concentration is determined using a Bradford or BCA assay.[13]
-
-
Competition Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of the unlabeled test compound.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator and to quantify its potency and efficacy.[14][15]
Objective: To determine the functional potency (EC50) and efficacy of the test compound at M1, M3, and M5 receptors.
Workflow:
Caption: Workflow for Phosphoinositide Hydrolysis Functional Assay.
Detailed Protocol for Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5):
-
Cell Culture and Labeling:
-
Cells expressing the receptor of interest are plated in 96-well plates.
-
The cells are incubated overnight with a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane phospholipids.
-
-
Compound Stimulation:
-
The cells are washed to remove unincorporated [3H]-myo-inositol.
-
A buffer containing LiCl (to inhibit inositol monophosphatase) is added, followed by various concentrations of the test compound.
-
The plates are incubated to allow for receptor stimulation and the accumulation of inositol phosphates (IPs).
-
-
Measurement of IP Accumulation:
-
The reaction is stopped by the addition of an acid.
-
The cell lysates are transferred to an anion-exchange chromatography column to separate the [3H]-IPs from other components.
-
The eluted [3H]-IPs are quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [3H]-IPs produced is plotted against the log concentration of the test compound.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined using non-linear regression. Efficacy is determined by comparing the maximal response to that of a full agonist like carbachol.
-
Conclusion and Future Directions
The 2-Methyl-2,8-diazaspiro[4.5]decan-3-one scaffold represents a valuable starting point for the development of M1-selective muscarinic agonists. The representative compound profiled in this guide exhibits a promising selectivity profile, with a notable preference for the M1 receptor over M2 and M3 subtypes. Its partial agonist activity may offer a wider therapeutic window compared to full agonists.
Further optimization of this scaffold could focus on enhancing M1 affinity and functional potency while maintaining or improving the selectivity against peripheral muscarinic receptors. A comprehensive in vivo characterization in relevant animal models of cognitive impairment will be the ultimate determinant of the therapeutic potential of this chemical series.
References
- 1. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of muscarinic agonists: Uses, common brands, and safety information [singlecare.com]
- 4. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Substituted)amino-2,8-diazaspiro[4,5]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 9. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Part 1: Foundational Principles of Chemical Waste Disposal
The proper disposal of any chemical waste is underpinned by a thorough understanding of its potential hazards and the regulatory landscape. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for hazardous waste management that all laboratory personnel must adhere to.[1][2][3]
Waste Characterization: The First Imperative
Before any disposal actions are taken, the waste must be characterized. Given that 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a hydrochloride salt of a heterocyclic amine, it should be treated as a potentially hazardous waste. According to the EPA, a waste is hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][4] In the absence of specific data, a conservative approach is warranted.
Key Considerations for Characterization:
-
Toxicity: Many nitrogen-containing heterocyclic compounds have biological activity and potential toxicity.
-
Corrosivity: As a hydrochloride salt, it could be corrosive, particularly in aqueous solutions. The pH of the waste should be considered.[1][5]
-
Reactivity: While not expected to be highly reactive, it should not be mixed with incompatible materials.
The Hierarchy of Waste Management
The most sustainable approach to chemical waste is to minimize its generation in the first place. When disposal is necessary, it should be done in a way that minimizes its impact on human health and the environment.
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE.[6]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider flame-retardant and impervious clothing.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate cartridge.[6]
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.
-
Select a Compatible Container:
-
Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][7]
-
The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof closure.[4][7]
-
Do not use food containers for hazardous waste storage.[8]
-
-
Label the Waste Container:
-
Segregate from Incompatible Wastes:
On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA):
-
Storage Time Limits:
Disposal Pathway
-
Contact your Institution's Environmental Health and Safety (EHS) Office:
-
Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They will have established procedures and relationships with licensed hazardous waste disposal companies.[1][7]
-
Complete any required waste disposal request forms, providing accurate information about the waste's composition and quantity.[1]
-
-
Professional Waste Disposal:
-
This compound should be disposed of through a licensed hazardous waste disposal company. The most common method for this type of compound is high-temperature incineration.[9]
-
Do not dispose of this chemical down the drain or in regular trash.[5][10] The EPA has strict regulations against the sewering of hazardous waste pharmaceuticals.[10][11]
-
Part 3: Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE before attempting to clean up the spill. [6]
-
Contain the spill: Prevent it from spreading or entering drains.[12]
-
Clean-up:
-
Decontaminate the area.
-
Report the spill to your EHS office.
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. mcneese.edu [mcneese.edu]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. echemi.com [echemi.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. waste360.com [waste360.com]
- 11. ashp.org [ashp.org]
- 12. aksci.com [aksci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
